5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene
Description
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Properties
IUPAC Name |
2-[(5-fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-2-3-10(12)6-9(8)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKHQJHKTTYRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645886 | |
| Record name | 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-10-9 | |
| Record name | 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-10-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene, a fluorinated aromatic compound with potential applications as a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a protected aldehyde functional group makes this molecule a valuable intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, a plausible and detailed synthetic route, predicted analytical characterization data, and discusses its potential applications in the broader context of fluorinated compounds in pharmaceutical development.
Introduction and Strategic Importance
5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-10-9) is a specialized organic molecule that combines several key features of interest to the medicinal chemist. The presence of a fluorine atom on the aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. The 1,3-dioxolane moiety serves as a protecting group for an aldehyde, allowing for selective reactions at other positions of the molecule before its deprotection to reveal the reactive carbonyl group for further elaboration. This combination of a fluorinated aromatic ring and a masked aldehyde makes it a valuable synthon for multi-step syntheses of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is presented in Table 1.
| Property | Value | Source |
| CAS Number | 898785-10-9 | - |
| Molecular Formula | C₁₁H₁₃FO₂ | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| Appearance | Colorless oil (predicted) | [2] |
| SMILES | CC1=CC=C(F)C=C1CC2OCCO2 | - |
| InChI Key | XAKHQJHKTTYRFP-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism
The most logical and efficient synthetic route to 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is the acid-catalyzed acetalization of its corresponding aldehyde precursor, (5-Fluoro-2-methylphenyl)acetaldehyde, with ethylene glycol.
Caption: Proposed synthetic pathway for the target compound.
Synthesis of the Precursor: (5-Fluoro-2-methylphenyl)acetaldehyde
While (5-Fluoro-2-methylphenyl)acetaldehyde is commercially available, understanding its synthesis provides deeper insight. A common route would involve the oxidation of the corresponding alcohol, (5-fluoro-2-methylphenyl)ethanol, which in turn can be prepared from 5-fluoro-2-methylbenzoic acid or its derivatives via reduction.
Detailed Experimental Protocol: Acetalization
This protocol is a representative procedure based on well-established methods for acetal formation.
Reaction:
(5-Fluoro-2-methylphenyl)acetaldehyde + Ethylene Glycol → 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene
Materials:
-
(5-Fluoro-2-methylphenyl)acetaldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.05 eq) or other suitable acid catalyst
-
Toluene or benzene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Magnetic stirrer and heating mantle.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
To a round-bottom flask, add (5-Fluoro-2-methylphenyl)acetaldehyde, toluene, and ethylene glycol.
-
Add the acid catalyst (p-toluenesulfonic acid monohydrate) to the mixture.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a colorless oil, can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Excess Ethylene Glycol: Using a slight excess of ethylene glycol helps to drive the equilibrium towards the formation of the acetal.
-
Acid Catalyst: The reaction is acid-catalyzed; PTSA is a common choice due to its effectiveness and ease of handling. The catalytic amount is sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the diol.
-
Dean-Stark Apparatus: The formation of the acetal is a reversible reaction that produces water as a byproduct. The continuous removal of water via azeotropic distillation with toluene shifts the equilibrium to the product side, ensuring a high yield.
-
Aqueous Workup: The washing steps are crucial to neutralize the acid catalyst (NaHCO₃ wash) and remove any unreacted ethylene glycol and other water-soluble impurities.
Caption: Generalized mechanism of acid-catalyzed acetal formation.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 - 6.80 | m | 3H | Aromatic protons (Ar-H) |
| ~5.10 | t, J ≈ 4.8 Hz | 1H | Acetal proton (-O-CH-O-) |
| ~4.00 - 3.80 | m | 4H | Dioxolane protons (-O-CH₂-CH₂-O-) |
| ~2.95 | d, J ≈ 4.8 Hz | 2H | Benzylic protons (Ar-CH₂) |
| ~2.30 | s | 3H | Methyl protons (Ar-CH₃) |
The aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The acetal proton will appear as a triplet due to coupling with the adjacent benzylic protons. The dioxolane protons will likely appear as a multiplet.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~162 (d) | C-F | Large one-bond C-F coupling (¹JCF ≈ 245 Hz) |
| ~138 (d) | Quaternary Ar-C | Small C-F coupling |
| ~131 (d) | Quaternary Ar-C | Small C-F coupling |
| ~130 (d) | Ar-CH | Small C-F coupling |
| ~115 (d) | Ar-CH | Moderate C-F coupling |
| ~113 (d) | Ar-CH | Moderate C-F coupling |
| ~103 | Acetal Carbon (-O-CH-O-) | |
| ~65 | Dioxolane Carbons (-O-CH₂-CH₂-O-) | |
| ~39 | Benzylic Carbon (Ar-CH₂) | |
| ~19 | Methyl Carbon (Ar-CH₃) |
The carbon atoms on the aromatic ring will appear as doublets due to coupling with the fluorine atom. The magnitude of the coupling constant (JCF) will depend on the number of bonds separating the carbon and fluorine atoms.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 196.09
-
Major Fragments:
-
m/z = 123: Loss of the dioxolane methylene group (C₃H₅O₂), corresponding to the 5-fluoro-2-methylbenzyl cation.
-
m/z = 73: The dioxolanylmethyl cation.
-
Potential Applications in Drug Development
While specific applications for 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene have not been explicitly documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry.
-
Introduction of Fluorinated Moieties: The 5-fluoro-2-methylphenyl group can be incorporated into larger molecules to enhance their pharmacological properties. Fluorine's unique electronic nature can improve metabolic stability by blocking sites of oxidation and can increase binding affinity to target proteins through favorable electrostatic interactions.
-
Protected Aldehyde for Further Functionalization: The dioxolane group serves as a robust protecting group for the aldehyde functionality, which is stable to a wide range of reaction conditions, including organometallic reagents and reducing agents. Deprotection under mild acidic conditions readily regenerates the aldehyde, which can then be used in a variety of subsequent reactions, such as:
-
Reductive amination to introduce amine functionalities.
-
Wittig reactions to form alkenes.
-
Aldol reactions to form new carbon-carbon bonds.
-
Oxidation to the corresponding carboxylic acid.
-
This dual functionality makes it an ideal building block for creating libraries of complex molecules for high-throughput screening in drug discovery programs.
Caption: Potential synthetic utility of the target compound in drug discovery.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
-
Hazards of Precursor: The precursor aldehyde is classified as harmful if swallowed.[1]
Conclusion
5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is a strategically designed molecule with significant potential as a building block in organic synthesis, particularly within the field of medicinal chemistry. Its synthesis from a commercially available precursor is straightforward, and its dual functionality offers a wide range of possibilities for the creation of novel and complex molecules. While further research is needed to fully elucidate its specific applications and properties, this guide provides a solid foundation for scientists and researchers interested in utilizing this promising intermediate in their work.
References
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PubChem. 2-Benzyl-1,3-dioxolane. Retrieved from [Link]
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Master Organic Chemistry. Acetal Formation. Retrieved from [Link]
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Introduction: The Strategic Intersection of Fluorine Chemistry and Acetal Protection
An In-depth Technical Guide to Fluorinated Benzaldehyde Acetals for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization.[1][2][3] The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[3][4] Concurrently, the art of multi-step organic synthesis frequently relies on the use of protecting groups to mask reactive functionalities, enabling selective transformations elsewhere in the molecule.[5][6]
This guide focuses on the confluence of these two powerful strategies: the synthesis, properties, and application of fluorinated benzaldehyde acetals. These compounds serve as crucial synthetic intermediates, leveraging the stability of the acetal protecting group to shield the reactive aldehyde functionality of fluorinated benzaldehydes. By temporarily converting the carbonyl to a non-reactive diether, chemists can perform a wide array of reactions, such as Grignard additions or reductions on other parts of the molecule, which would otherwise be incompatible with an unprotected aldehyde.[5][6] This technical paper provides an in-depth exploration of these valuable building blocks, from their rational synthesis to their strategic deployment in complex synthetic campaigns.
Pillar 1: The Enduring Impact of Fluorine in Medicinal Chemistry
The decision to introduce fluorine into a drug candidate is a tactical one, aimed at modulating key pharmacokinetic and pharmacodynamic parameters. Understanding the underlying principles is critical for any drug development professional.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[3]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This is a critical tool for tuning the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.[2][4]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and dipole-dipole interactions. In some cases, replacing a hydrogen with a fluorine can lead to a significant increase in binding potency.[1][3]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule due to steric and electronic effects, potentially locking it into a more bioactive conformation for its target.[2][4]
Pillar 2: Synthesis and Methodologies for Fluorinated Benzaldehyde Acetals
The most common and direct method for synthesizing benzaldehyde acetals is the acid-catalyzed reaction of the corresponding benzaldehyde with an excess of an alcohol or a diol.[7][8] This is a reversible equilibrium reaction, and its success hinges on shifting the equilibrium towards the product.
The fundamental causality for the chosen experimental design is Le Châtelier's principle. To drive the reaction to completion, the water generated as a byproduct must be removed from the reaction mixture.[8] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
Catalyst Selection: A Self-Validating System
The choice of acid catalyst is crucial. While classical methods use mineral acids like HCl, these can be harsh and difficult to control.[7] Modern protocols favor solid acid catalysts or milder organic acids for their efficiency, ease of removal, and often improved yields.
-
Homogeneous Catalysts: p-Toluenesulfonic acid (p-TsOH) is a common, effective, and inexpensive choice.
-
Heterogeneous Catalysts: The use of solid acid catalysts, such as sulfonic acid-functionalized metal-organic frameworks (MOFs) or ion-exchange resins, represents a greener approach.[9] These catalysts are easily filtered off at the end of the reaction, simplifying purification and allowing for catalyst recycling. The validation of such a system is inherent: successful product formation with easy catalyst removal and reuse confirms the protocol's effectiveness.
Detailed Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-1,3-dioxolane
This protocol describes a standard procedure for the protection of 4-fluorobenzaldehyde using ethylene glycol.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)
-
Toluene (approx. 2 mL per mmol of aldehyde)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flask with the Dean-Stark trap and condenser. Charge the flask with 4-fluorobenzaldehyde, ethylene glycol, toluene, and a magnetic stir bar.
-
Catalyst Addition: Add the p-TsOH catalyst to the stirring mixture.
-
Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.
-
Monitoring: Monitor the reaction progress by observing water collection in the trap. The reaction is typically complete when water no longer accumulates. Progress can also be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure 2-(4-fluorophenyl)-1,3-dioxolane.
Pillar 3: Physicochemical Properties and Characterization
The resulting fluorinated benzaldehyde acetals are typically colorless to pale yellow oily liquids or low-melting solids.[10] Their physical properties are influenced by the position and number of fluorine substituents on the aromatic ring.
Table 1: Physical Properties of Fluorobenzaldehyde Isomers
| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| Molar Mass | 124.11 g/mol | 124.11 g/mol | 124.11 g/mol |
| Melting Point | -44.5 °C | - | -10 °C |
| Boiling Point | 175 °C | 173 °C | 181 °C |
| Density | 1.18 g/cm³ | 1.174 g/cm³ | 1.175 g/cm³ |
| (Data sourced from Wikipedia)[11] |
Characterization: Unambiguous characterization is essential to confirm the structure and purity of the synthesized acetal.
-
¹H NMR: Look for the characteristic singlet of the acetal proton (Ar-CH(OR)₂) typically between 5.5-6.0 ppm, and the signals for the alcohol moiety.
-
¹³C NMR: The acetal carbon signal appears around 100-110 ppm. The C-F coupling constants can provide structural confirmation.
-
¹⁹F NMR: This is a definitive technique for fluorinated compounds, showing characteristic chemical shifts for the fluorine atoms on the aromatic ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Confirms the absence of the starting aldehyde's C=O stretch (around 1700 cm⁻¹) and the presence of C-O ether stretches (around 1100-1200 cm⁻¹).
Pillar 4: Deprotection and Strategic Application
The true utility of acetals lies in their stability under neutral to strongly basic conditions and their facile cleavage under acidic conditions.[5][6][12] This differential reactivity is the cornerstone of their use as protecting groups.
Deprotection Methodologies
The regeneration of the aldehyde is most commonly achieved through acid-catalyzed hydrolysis.[13] The mechanism is the microscopic reverse of acetal formation.
-
Aqueous Acid: Treatment with dilute aqueous acids (e.g., HCl, H₂SO₄, or acetic acid) in a solvent like acetone or THF efficiently cleaves the acetal.[13]
-
Lewis Acids: Catalysts like FeCl₃·6H₂O can mediate deprotection under mild conditions.[14]
-
Solid-Phase: Perchloric acid adsorbed on silica gel is an efficient and reusable catalyst for both protection and deprotection.[15]
-
Electrochemical Methods: Recent advances have demonstrated electrochemical deprotection under neutral conditions, offering a green alternative for sensitive substrates.[13]
Detailed Experimental Protocol: Acidic Hydrolysis of 2-(4-Fluorophenyl)-1,3-dioxolane
Materials:
-
2-(4-Fluorophenyl)-1,3-dioxolane (1.0 eq)
-
Acetone
-
Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the fluorinated acetal in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of 1M HCl to the solution and stir at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within a few hours.
-
Quenching: Carefully neutralize the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Remove the bulk of the acetone on a rotary evaporator. Extract the aqueous residue with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzaldehyde.
-
Purification: If necessary, the product can be purified by column chromatography or distillation.
Applications in Drug Discovery
While fluorinated benzaldehyde acetals are primarily synthetic intermediates, the moieties they help create are of significant interest. The strategic protection of a fluorobenzaldehyde allows chemists to build complex molecular architectures that are later evaluated for biological activity. For instance, studies have shown that converting bioactive natural products into their benzaldehyde acetal derivatives can improve their anticancer activity.[16] The fluorinated analogues of such derivatives are a logical next step for researchers, combining the benefits of the acetal linkage with the known advantages of fluorination.
Conclusion and Future Perspectives
Fluorinated benzaldehyde acetals represent a vital class of synthetic intermediates, providing a robust and reliable method for protecting the reactive aldehyde group in fluorinated aromatic systems. Their synthesis is well-established, relying on the principles of reversible acid catalysis, while their deprotection offers a range of options from classical hydrolysis to modern electrochemical methods. For the medicinal chemist and drug development professional, a thorough understanding of these building blocks is not merely academic; it is a practical necessity for the efficient synthesis of complex, next-generation therapeutic agents. Future research will likely focus on developing even milder and more environmentally benign catalytic systems for their formation and cleavage, further enhancing the utility of this indispensable synthetic tool.
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Acetals as Protecting Groups for Aldehydes and Ketones . (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]
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Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate . (2007). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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O'Hagan, D. (2012). The rare fluorinated natural products and biotechnological prospects for fluorine enzymology . Journal of Fluorine Chemistry, 134, 3-11. Retrieved January 25, 2026, from [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope . (2024). MDPI. Retrieved January 25, 2026, from [Link]
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Fluoroalkane synthesis by fluorination or substitution . (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions . (2022). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
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acetals and ketals as protecting groups . (2019). YouTube. Retrieved January 25, 2026, from [Link]
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Fluorine in Medicinal Chemistry . (2012). ResearchGate. Retrieved January 25, 2026, from [Link]
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Avoid Protecting Groups . (2019). ACS. Retrieved January 25, 2026, from [Link]
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Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity . (2020). YouTube. Retrieved January 25, 2026, from [Link]
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FeCl3·6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process . (2012). Elsevier. Retrieved January 25, 2026, from [Link]
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Evaluation of the biological activity of novel monocationic fluoroaryl . (2014). Dovepress. Retrieved January 25, 2026, from [Link]
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Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product . (2024). YouTube. Retrieved January 25, 2026, from [Link]
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- 14. researchportal.unamur.be [researchportal.unamur.be]
- 15. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 16. Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Strategic Utility of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a comprehensive overview of the proposed initial synthesis, chemical characterization, and strategic importance of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene. While a formal discovery narrative for this specific molecule is not prominent in publicly accessible literature, its value as a sophisticated building block in medicinal chemistry is inferred from the well-established roles of its constituent moieties. The presence of a fluorinated toluene scaffold combined with a protected aldehyde functional group makes it a highly versatile intermediate for the synthesis of complex molecular architectures. This document provides a scientifically grounded, plausible synthetic route, detailed experimental protocols, and characterization data to enable its application in research and drug development endeavors.
Introduction: The Strategic Imperative for Fluorinated Building Blocks
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Similarly, the strategic use of protecting groups, such as the 1,3-dioxolane for aldehydes, is fundamental to multi-step organic synthesis, allowing for precise chemical transformations on other parts of a molecule. The subject of this guide, 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene, synergistically combines these two features, presenting itself as a valuable, yet underexplored, intermediate for the synthesis of novel therapeutics.
The 5-fluoro-2-methylphenyl group is a key structural motif in a variety of pharmacologically active compounds. Its unique electronic properties, stemming from the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group, can significantly influence molecular interactions and metabolic pathways. This guide proposes a robust and logical pathway for the initial synthesis of this compound, providing researchers with the foundational knowledge to leverage its synthetic potential.
Proposed Initial Synthesis: A Two-Step Approach
The most logical and efficient synthesis of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene involves a two-step process, commencing with a commercially available starting material. This pathway is designed for its reliability and scalability, employing well-established chemical transformations.
Step 1: Synthesis of the Aldehyde Precursor: 5-Fluoro-2-methylbenzaldehyde
The initial step focuses on the preparation of the key aldehyde intermediate. While several methods exist for the formylation of aromatic rings, a common and effective approach involves the oxidation of the corresponding benzyl bromide.
Reaction Scheme:
5-Fluoro-2-methylbenzyl bromide can be oxidized to 5-Fluoro-2-methylbenzaldehyde using a variety of oxidizing agents.
Step 2: Acetal Protection to Yield the Final Product
The second and final step involves the protection of the aldehyde functional group of 5-Fluoro-2-methylbenzaldehyde as a cyclic acetal using ethylene glycol. This reaction is typically acid-catalyzed and driven to completion by the removal of water.
Reaction Scheme:
5-Fluoro-2-methylbenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst to form 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the laboratory synthesis of the target molecule.
Protocol 1: Synthesis of 5-Fluoro-2-methylbenzaldehyde
-
Reaction Setup: To a solution of 5-Fluoro-2-methylbenzyl bromide (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added N-methylmorpholine N-oxide (NMO) (1.5 eq).
-
Reaction Execution: The mixture is stirred at room temperature for 12-18 hours.
-
Work-up and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene
-
Reaction Setup: A solution of 5-Fluoro-2-methylbenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reaction Execution: The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed. The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product. Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.
Characterization and Data Presentation
The successful synthesis of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene should be confirmed by standard analytical techniques. The expected physicochemical and spectral data are summarized below.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₃FO₂ | Calculated |
| Molecular Weight | 196.22 g/mol | Calculated |
| Appearance | Colorless oil | Expected physical state |
| Boiling Point | Not available | Expected to be distillable under vacuum |
| ¹H NMR (CDCl₃, 400 MHz) | See predicted data below | Predicted based on structure |
| ¹³C NMR (CDCl₃, 100 MHz) | See predicted data below | Predicted based on structure |
| Mass Spectrometry (EI) | m/z 196 (M⁺) | Expected molecular ion peak |
Predicted NMR Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.15-7.05 (m, 2H, Ar-H), 6.95-6.85 (m, 1H, Ar-H), 5.85 (s, 1H, O-CH-O), 4.10-3.95 (m, 4H, O-CH₂-CH₂-O), 3.05 (s, 2H, Ar-CH₂), 2.30 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.5 (d, J=245 Hz, C-F), 138.0 (d, J=6 Hz, C-Ar), 131.0 (d, J=3 Hz, C-Ar), 130.5 (d, J=8 Hz, CH-Ar), 115.0 (d, J=21 Hz, CH-Ar), 113.5 (d, J=22 Hz, CH-Ar), 103.5 (O-CH-O), 65.0 (O-CH₂-CH₂-O), 35.0 (Ar-CH₂), 19.0 (Ar-CH₃).
Visualization of Synthetic Workflow and Mechanism
To provide a clear visual representation of the synthetic process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.
Synthetic Workflow Diagram
Caption: Proposed two-step synthetic workflow.
Acetal Formation Mechanism
Caption: Mechanism of acid-catalyzed acetal formation.
Conclusion
5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene represents a synthetically valuable intermediate that is currently underutilized in the broader scientific community, likely due to the absence of readily available synthesis protocols. This technical guide has provided a logical and experimentally sound pathway for its de novo synthesis, grounded in established organic chemistry principles. By furnishing detailed protocols, characterization data, and a clear rationale for its utility, this document aims to empower researchers to incorporate this versatile building block into their synthetic strategies, potentially accelerating the discovery of novel therapeutics and other advanced materials.
References
- Fluorine in Medicinal Chemistry: A search of chemical literature databases reveals numerous reviews on the role of fluorine in drug design. While a specific article on this exact molecule is not available, general principles can be found in journals such as the Journal of Medicinal Chemistry and Chemical Reviews.
- Protecting Groups in Organic Synthesis: Standard organic chemistry textbooks, such as "Greene's Protective Groups in Organic Synthesis" by Wuts and Greene, provide extensive information on the use of acetals as protecting groups for aldehydes and ketones.
- Synthesis of Fluorinated Benzaldehydes: Various methods for the synthesis of fluorinated aromatic aldehydes can be found in the chemical literature and patent databases.
- Acetal Formation: The acid-catalyzed reaction of aldehydes with diols to form cyclic acetals is a fundamental and widely documented reaction in organic chemistry. Detailed procedures can be found in numerous organic synthesis journals and textbooks.
Methodological & Application
The Strategic Incorporation of Fluorine: A Guide to the Synthesis of Fluorinated Heterocycles for Advanced Drug Discovery
Introduction: The Transformative Power of Fluorine in Heterocyclic Chemistry
The judicious introduction of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals.[1][2] The strategic replacement of hydrogen atoms or hydroxyl groups with fluorine can profoundly alter a molecule's physicochemical and biological properties.[3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functional groups, ultimately leading to more effective and safer drugs.[3] Indeed, a significant and growing number of FDA-approved drugs contain fluorinated heterocyclic moieties, underscoring the importance of efficient and selective fluorination methods.[1][4]
This guide provides an in-depth exploration of three key applications in the synthesis of fluorinated heterocycles, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into the practical aspects of electrophilic monofluorination, radical trifluoromethylation, and photocatalytic difluoromethylation, equipping you with the knowledge to leverage these powerful techniques in your own research.
I. Late-Stage C-H Monofluorination: A Tool for Rapid Lead Optimization
Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery. It allows for the rapid generation of analogs from a common intermediate, accelerating the structure-activity relationship (SAR) studies. Electrophilic C-H fluorination has emerged as a premier method for late-stage monofluorination of electron-rich heterocyclic systems. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® provide a source of "F+", enabling the direct replacement of a C-H bond with a C-F bond.
Mechanistic Rationale: A Radical Pathway for C-3 Fluorination of Indazoles
The direct C-3 fluorination of 2H-indazoles using NFSI in water presents a particularly green and efficient method.[3] While electrophilic aromatic substitution is a common mechanism for such reactions, experimental evidence for this specific transformation suggests a radical pathway.[3] The reaction is proposed to be initiated by the homolytic cleavage of the N-F bond in NFSI, generating a fluorine radical. This highly reactive species then adds to the electron-rich C-3 position of the indazole ring, forming a radical intermediate. Subsequent hydrogen abstraction and rearomatization lead to the desired 3-fluoroindazole product.
Caption: Proposed radical mechanism for the C-3 fluorination of 2H-indazoles with NFSI.
Application Protocol: Metal-Free C-3 Fluorination of 2-Phenyl-2H-indazole
This protocol describes a simple, metal-free method for the regioselective C-3 fluorination of 2-phenyl-2H-indazole using NFSI in water.[3]
Materials:
-
2-Phenyl-2H-indazole
-
N-Fluorobenzenesulfonimide (NFSI)
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (0.2 mmol, 38.8 mg).
-
Add N-fluorobenzenesulfonimide (NFSI) (0.3 mmol, 94.6 mg, 1.5 equivalents).
-
Add 2 mL of deionized water to the flask.
-
Stir the reaction mixture vigorously at 80 °C for 30 minutes under ambient air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure 3-fluoro-2-phenyl-2H-indazole.
Data Summary: Scope of the C-3 Fluorination of 2H-Indazoles
| Entry | Substrate (2-Aryl-2H-indazole) | Yield (%) |
| 1 | 2-Phenyl-2H-indazole | 85 |
| 2 | 2-(4-Methoxyphenyl)-2H-indazole | 82 |
| 3 | 2-(4-Chlorophenyl)-2H-indazole | 88 |
| 4 | 2-(4-Nitrophenyl)-2H-indazole | 75 |
| 5 | 2-(Naphthalen-2-yl)-2H-indazole | 80 |
II. Radical Trifluoromethylation: Installing a Privileged Motif
The trifluoromethyl (CF3) group is a "privileged" motif in medicinal chemistry due to its profound effects on a molecule's properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and cell permeability.[5] Radical trifluoromethylation methods, particularly those utilizing sodium triflinate (CF3SO2Na, Langlois' reagent), have become popular due to their operational simplicity and broad functional group tolerance.[5]
Mechanistic Rationale: The Photoredox Catalytic Cycle
Visible-light photoredox catalysis offers a mild and efficient way to generate trifluoromethyl radicals from CF3SO2Na. The catalytic cycle is initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with an aryldiazonium salt, generating an aryl radical and an oxidized form of the photocatalyst. The oxidized photocatalyst then abstracts an electron from CF3SO2Na, releasing sulfur dioxide and generating the key trifluoromethyl radical. This radical adds to the heterocycle, and a subsequent oxidation and deprotonation sequence furnishes the trifluoromethylated product, regenerating the photocatalyst to complete the cycle.
Caption: Simplified photoredox cycle for the trifluoromethylation of heterocycles.
Application Protocol: Photoredox Trifluoromethylation of Lepidine
This protocol describes the visible-light-mediated trifluoromethylation of lepidine (4-methylquinoline) using CF3SO2Na as the trifluoromethyl source.
Materials:
-
Lepidine (4-methylquinoline)
-
Sodium trifluoromethanesulfinate (CF3SO2Na)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk tube or vial with a screw cap
-
Magnetic stirrer and stir bar
-
Blue LED lamp (40 W)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add lepidine (0.5 mmol, 71.6 mg).
-
Add sodium trifluoromethanesulfinate (1.0 mmol, 156 mg, 2.0 equivalents).
-
Add 2.5 mL of a 1:1 mixture of DMSO and DCM.
-
Add tert-butyl hydroperoxide (1.5 mmol, 0.19 mL, 3.0 equivalents) dropwise to the stirred solution.
-
Seal the tube and place it approximately 5 cm from a 40 W blue LED lamp.
-
Irradiate the reaction mixture with stirring at room temperature for 12 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(trifluoromethyl)lepidine.
Data Summary: Scope of the Radical Trifluoromethylation of Heterocycles
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Quinoline | 2-(Trifluoromethyl)quinoline | 78 |
| 2 | Isoquinoline | 1-(Trifluoromethyl)isoquinoline | 85 |
| 3 | Pyridine | 2-(Trifluoromethyl)pyridine | 65 |
| 4 | Caffeine | 8-(Trifluoromethyl)caffeine | 72 |
| 5 | Thiophene | 2-(Trifluoromethyl)thiophene | 58 |
III. Photocatalytic C-H Difluoromethylation: A Bioisostere at Your Fingertips
The difluoromethyl group (CF2H) is an increasingly important functional group in drug design, often serving as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups. Its unique properties, including its ability to act as a lipophilic hydrogen bond donor, make it a valuable tool for modulating molecular interactions.[6] Direct C-H difluoromethylation of heterocycles via photocatalysis provides a powerful and atom-economical approach to introduce this valuable moiety.
Mechanistic Rationale: A Radical Approach to Difluoromethylation
Similar to trifluoromethylation, the photocatalytic difluoromethylation of heterocycles often proceeds through a radical mechanism. Using a suitable photocatalyst and a difluoromethyl source, such as sodium difluoromethanesulfinate (NaSO2CF2H), a difluoromethyl radical (•CF2H) can be generated upon visible light irradiation. This radical then adds to the heterocycle to form a radical intermediate, which is subsequently oxidized and deprotonated to yield the difluoromethylated product. The choice of photocatalyst and reaction conditions is crucial for achieving high efficiency and selectivity.
Caption: General radical pathway for the photocatalytic C-H difluoromethylation of heterocycles.
Application Protocol: Photocatalytic Difluoromethylation of 1-Methylquinoxalin-2(1H)-one
This protocol details a method for the direct C-H difluoromethylation of 1-methylquinoxalin-2(1H)-one using NaSO2CF2H as the difluoromethyl source and a covalent organic framework (COF) as a heterogeneous photocatalyst.[5][7]
Materials:
-
1-Methylquinoxalin-2(1H)-one
-
Sodium difluoromethanesulfinate (NaSO2CF2H)
-
Covalent Organic Framework (COF) photocatalyst (e.g., V-COF-AN-BT)
-
Dimethyl sulfoxide (DMSO)
-
Molecular oxygen (from ambient air or an O2 balloon)
-
Reaction vial with a stir bar
-
Visible light source (e.g., blue LED lamp)
-
Centrifuge
-
Standard workup and purification equipment (as listed in previous protocols)
Procedure:
-
In a reaction vial equipped with a stir bar, combine 1-methylquinoxalin-2(1H)-one (0.2 mmol, 32.0 mg), sodium difluoromethanesulfinate (0.4 mmol, 54.4 mg, 2.0 equivalents), and the COF photocatalyst (e.g., 5 mg).
-
Add 1 mL of DMSO to the vial.
-
Seal the vial and stir the suspension at room temperature under an atmosphere of oxygen (an O2 balloon can be used, or the reaction can be left open to the air).
-
Irradiate the reaction mixture with a visible light source (e.g., a 3W blue LED) for 24 hours with vigorous stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.
-
Separate the heterogeneous photocatalyst by centrifugation.
-
Wash the catalyst with ethyl acetate and combine the organic phases.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired difluoromethylated quinoxalinone.
Data Summary: Scope of the Photocatalytic C-H Difluoromethylation
| Entry | Substrate | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | 91 |
| 2 | Caffeine | 85 |
| 3 | N-Methylphthalimide | 78 |
| 4 | Phenanthridine | 72 |
| 5 | Quinoline | 65 |
Conclusion
The synthesis of fluorinated heterocycles is a dynamic and rapidly evolving field that continues to provide innovative solutions for the development of new therapeutics and advanced materials. The protocols detailed in this guide for monofluorination, trifluoromethylation, and difluoromethylation represent robust and versatile methods that can be readily implemented in a research setting. By understanding the underlying mechanistic principles and mastering these practical applications, researchers can effectively leverage the unique properties of fluorine to design and synthesize novel molecules with enhanced performance characteristics. As our ability to selectively and efficiently introduce fluorine into complex molecular architectures improves, so too will our capacity to address pressing challenges in medicine and beyond.
References
-
Jijie, R., et al. (2021). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
Ghosh, A., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link]
-
Wang, L., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 145(1), 477–485. [Link]
-
Baran, P. S., et al. (2011). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 7, 1080–1095. [Link]
-
Ostrovskyi, D., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1343. [Link]
-
Li, G., et al. (2021). Photocatalyzed Dual-Oxidative Trifluoromethylthio-Trifluoromethylation of Alkenes with CF3SO2Na. CCS Chemistry. [Link]
-
Leonori, D., & Melchiorre, P. (2020). Unlocking the direct photocatalytic difluoromethylation of C=N bonds. Chemical Communications, 56(25), 3627-3630. [Link]
-
Snyder, D. A., & Snider, B. B. (2019). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. Angewandte Chemie International Edition, 58(42), 15004-15008. [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Zhang, C., et al. (2022). Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Organic Letters, 24(40), 7414–7419. [Link]
-
Pankaj, S., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles; Current Trends. Organic & Medicinal Chem IJ, 3(4). [Link]
-
Di Mola, A., et al. (2025). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry, 283, 110373. [Link]
-
Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene in Pharmaceutical Intermediate Synthesis
These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of the key pharmaceutical intermediate, 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene. This document elucidates its critical role in the synthesis of antiviral therapeutics, with a particular focus on the influenza drug, Baloxavir marboxil.
Introduction: A Fluorinated Building Block of Strategic Importance
5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene has emerged as a valuable building block in modern pharmaceutical synthesis. Its structure, featuring a fluorinated benzene ring and a protected aldehyde functional group, makes it a versatile intermediate for constructing complex molecular architectures. The presence of a fluorine atom is of particular significance in medicinal chemistry, as it can enhance a drug's metabolic stability, binding affinity, and bioavailability. This guide will delve into the synthesis of this intermediate and its pivotal application in the production of the antiviral agent Baloxavir marboxil, a first-in-class inhibitor of the cap-dependent endonuclease enzyme of the influenza virus.[1][2][3]
The core utility of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene lies in the latent reactivity of the dioxolane group, which serves as a protecting group for the highly reactive aldehyde, 2-(5-fluoro-2-methylphenyl)acetaldehyde. This protection strategy is crucial for preventing unwanted side reactions during the synthesis of the larger drug molecule.
Synthesis of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene
The synthesis of the title compound is a two-step process that begins with the preparation of the corresponding aldehyde, followed by its protection.
2.1. Synthesis of the Aldehyde Precursor: 2-(5-Fluoro-2-methylphenyl)acetaldehyde
The precursor, 2-(5-fluoro-2-methylphenyl)acetaldehyde, is a key component that introduces the fluorinated phenylacetic moiety into the final active pharmaceutical ingredient (API). While various synthetic routes exist, a common approach involves the oxidation of the corresponding alcohol or the reduction of the corresponding acyl chloride.
2.2. The Critical Protection Step: Formation of the Dioxolane
Aldehydes are highly reactive functional groups that can undergo a variety of reactions, including oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to temporarily "mask" or protect the aldehyde group to prevent it from reacting prematurely. The formation of an acetal, specifically a 1,3-dioxolane, by reacting the aldehyde with ethylene glycol is a robust and widely used protection strategy.[4] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and is reversible, allowing for the straightforward deprotection of the aldehyde at a later stage in the synthesis.[4]
The reaction to form 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is illustrated below:
Caption: Synthesis of the target intermediate.
Application in the Synthesis of Baloxavir Marboxil
Baloxavir marboxil is a prodrug that is metabolized in the body to its active form, baloxavir acid.[2] The synthesis of this complex molecule involves the coupling of several key intermediates. 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene provides the essential fluorinated side chain of the final drug.
The synthetic strategy involves the deprotection of the dioxolane to regenerate the aldehyde, which then participates in a crucial carbon-carbon bond-forming reaction to assemble the core structure of Baloxavir marboxil.
The overall workflow can be visualized as follows:
Caption: Role in Baloxavir marboxil synthesis.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 2-(5-Fluoro-2-methylphenyl)acetaldehyde
This protocol is a representative example and may be adapted from various literature procedures for similar transformations.
| Parameter | Value |
| Starting Material | 2-(5-Fluoro-2-methylphenyl)ethanol |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Filtration through silica gel, solvent evaporation |
| Purification | Column chromatography on silica gel |
Step-by-Step Methodology:
-
To a stirred solution of 2-(5-fluoro-2-methylphenyl)ethanol (1 equivalent) in anhydrous DCM, add PCC (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(5-fluoro-2-methylphenyl)acetaldehyde.
Protocol 2: Synthesis of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene
| Parameter | Value |
| Starting Material | 2-(5-Fluoro-2-methylphenyl)acetaldehyde |
| Reagent | Ethylene glycol |
| Catalyst | p-Toluenesulfonic acid (TsOH) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous work-up with sodium bicarbonate, extraction |
| Purification | Distillation under reduced pressure or column chromatography |
Step-by-Step Methodology:
-
To a solution of 2-(5-fluoro-2-methylphenyl)acetaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and continue for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene as a colorless oil.[5]
Protocol 3: Deprotection and Subsequent Reaction (Illustrative Example)
This protocol illustrates the deprotection of the dioxolane and a subsequent reaction, which would be part of the broader synthesis of Baloxavir marboxil.
| Parameter | Value |
| Starting Material | 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene |
| Deprotection Reagent | Aqueous Hydrochloric Acid (HCl) or Acetic Acid |
| Solvent | Acetone or Tetrahydrofuran (THF) |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-4 hours |
| Subsequent Reaction | Aldol condensation or Wittig reaction with a suitable partner |
Step-by-Step Methodology:
-
Dissolve 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene (1 equivalent) in a mixture of acetone and water.
-
Add a catalytic amount of concentrated HCl and stir the mixture at room temperature or gently heat to 50 °C.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base such as sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(5-fluoro-2-methylphenyl)acetaldehyde.
-
The crude aldehyde can then be used directly in the subsequent step, such as a coupling reaction with another key intermediate in the synthesis of Baloxavir marboxil.[6][7]
Data Summary
| Compound | Molecular Formula | Molecular Weight | CAS Number | Appearance |
| 2-(5-Fluoro-2-methylphenyl)acetaldehyde | C9H9FO | 152.17 | 1023794-80-0 | - |
| 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene | C11H13FO2 | 196.22 | 898785-10-9 | Colorless oil |
Conclusion
5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is a strategically important pharmaceutical intermediate, the utility of which is exemplified in the synthesis of the antiviral drug Baloxavir marboxil. The use of the dioxolane as a protecting group for the aldehyde functionality is a classic and effective strategy in multi-step organic synthesis. The protocols and information provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and process chemistry.
References
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Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PMC - PubMed Central - NIH. [Link]
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Ethylene Glycol Acetal Protection Method. Scribd. [Link]
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Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. [Link]
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Chemical Structure and Synthesis of Baloxavir Marboxil, A Novel Endonuclease Inhibitor For The Treatment Influenza : An Overview. DergiPark. [Link]
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Attempted synthesis of compound 5. ResearchGate. [Link]
-
Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers. [Link]
-
Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti‐Influenza Drug. ResearchGate. [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]
-
Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A review: Mechanism of action of antiviral drugs. PMC - PubMed Central. [Link]
-
Synthesis of a Baloxavir Marboxil Fragment. Thieme Chemistry. [Link]
-
Baloxavir Marboxil: An Original New Drug against Influenza. PMC - PubMed Central. [Link]
-
Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution. E3S Web of Conferences. [Link]
-
(PDF) RETRACTED: Ezz Eldin et al. Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals 2023, 16, 1247. ResearchGate. [Link]
-
Efficient Synthesis of a Key Intermediate for Baloxavir Marboxil from a Greener Starting Material: Ethylene Glycol. ACS Publications. [Link]
-
Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions. MDPI. [Link]
-
2-phenyl propionaldehyde ethylene glycol acetal, 4362-22-5. The Good Scents Company. [Link]
-
Acetalization of propylene glycol and ethylene glycol in the pilot-scale continuous reactive distillation column. ResearchGate. [Link]
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Application Notes and Protocols: Strategic Use of 1,3-Dioxolanes for the Protection of Carbonyls in Fluorinated Compounds
Introduction: The Critical Role of Protecting Groups in Fluorine Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. However, the synthesis of complex fluorinated molecules presents significant challenges, primarily due to the powerful electron-withdrawing nature of fluorine, which can alter the reactivity of nearby functional groups. To navigate these synthetic hurdles, the judicious use of protecting groups is paramount.[1]
Among the arsenal of protecting groups available to the synthetic chemist, the 1,3-dioxolane stands out for its efficacy in shielding aldehyde and ketone functionalities.[2] Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol, 1,3-dioxolanes are valued for their stability across a wide range of reaction conditions, particularly those involving basic, nucleophilic, and organometallic reagents.[3][4] This stability, coupled with their straightforward, acid-labile deprotection, makes them an invaluable tool in multistep syntheses.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic implementation of 1,3-dioxolanes as protecting groups for carbonyl moieties within fluorinated substrates. We will delve into the mechanistic underpinnings, provide field-tested protocols for both protection and deprotection, and discuss the nuances associated with the presence of fluorine atoms.
Mechanistic Rationale: Formation and Cleavage of 1,3-Dioxolanes
The formation of a 1,3-dioxolane is a reversible, acid-catalyzed process.[3] The reaction is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[5] This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group facilitates the elimination of a water molecule, generating a resonance-stabilized carbocation.[6] The final step involves the intramolecular attack of the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation to yield the 1,3-dioxolane and regenerate the acid catalyst.
The presence of electron-withdrawing fluorine atoms adjacent to the carbonyl group can influence the rate of this reaction. Aromatic ketones bearing electron-withdrawing groups have been observed to exhibit higher activity towards ketalization. This suggests that the increased electrophilicity of the carbonyl carbon in many fluorinated ketones may facilitate the initial nucleophilic attack by ethylene glycol.
Deprotection is essentially the reverse of the formation mechanism, relying on the presence of an acid catalyst and water to hydrolyze the acetal back to the parent carbonyl compound and ethylene glycol.[3]
Visualizing the Workflow: Protection and Deprotection
Caption: General workflow for the protection of a fluorinated ketone as a 1,3-dioxolane and its subsequent deprotection.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate.
Protocol 1: Protection of a Fluorinated Ketone
This protocol describes the protection of 2,2,2-trifluoroacetophenone as a model substrate.
Materials:
-
2,2,2-Trifluoroacetophenone
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 2,2,2-trifluoroacetophenone (1.0 eq), toluene (to make a 0.5 M solution), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ to quench the acid catalyst.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-dioxolane-protected compound.
Protocol 2: Deprotection of a 1,3-Dioxolane Protected Fluorinated Ketone
This protocol describes the deprotection of the product from Protocol 1.
Materials:
-
1,3-Dioxolane protected 2,2,2-trifluoroacetophenone
-
Acetone
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 1,3-dioxolane protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated HCl (e.g., a few drops).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to yield the deprotected 2,2,2-trifluoroacetophenone.
Data Summary: Reaction Conditions and Considerations
| Parameter | Protection | Deprotection | Causality and Field-Proven Insights |
| Catalyst | p-TsOH, other Brønsted or Lewis acids[3] | HCl, H₂SO₄, TFA[4] | p-TsOH is a cost-effective and efficient catalyst for protection. For deprotection, a strong acid is required to facilitate hydrolysis. |
| Solvent | Toluene, Benzene[3] | Acetone/Water, THF/Water[3] | An azeotrope-forming solvent is essential for water removal during protection. A water-miscible solvent is used for deprotection to ensure homogeneity. |
| Temperature | Reflux | Room Temperature | Heating is required to drive the protection equilibrium forward by removing water. Deprotection is typically facile at room temperature. |
| Water Removal | Dean-Stark, Molecular Sieves[3] | Not applicable | Crucial for shifting the equilibrium towards the product during protection.[3] |
| Special Considerations for Fluorinated Compounds | The electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates. | The stability of the dioxolane may be influenced by the fluorine atoms, but standard acidic hydrolysis is generally effective. |
Self-Validating Systems: Ensuring Success
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of both protection and deprotection reactions. The disappearance of the starting material and the appearance of the product spot with a different Rf value confirm the reaction's progress.
-
Spectroscopic Confirmation: The successful formation of the 1,3-dioxolane can be confirmed by ¹H and ¹³C NMR spectroscopy. The disappearance of the carbonyl signal in the ¹³C NMR spectrum (typically >190 ppm) and the appearance of the acetal carbon signal (around 100-110 ppm) are indicative of a successful protection. For deprotection, the reappearance of the carbonyl signal confirms the regeneration of the ketone. ¹⁹F NMR can be used to monitor any changes in the chemical environment of the fluorine atoms.
Conclusion
The 1,3-dioxolane protecting group is a robust and reliable tool for the temporary masking of carbonyl functionalities in the synthesis of complex fluorinated molecules. Its ease of formation, stability to a wide range of reagents, and clean deprotection under acidic conditions make it a highly valuable strategy for medicinal and materials chemists. By understanding the underlying mechanisms and employing the detailed protocols provided, researchers can confidently incorporate this protecting group strategy into their synthetic routes, enabling the efficient construction of novel fluorinated compounds.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Celik, G., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(5), 5963-5977. Available at: [Link]
- Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
-
ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? Retrieved from [Link]
-
OChem Tutorials. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. Retrieved from [Link]...
- Taylor, M. S., et al. (2011). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Google Patents. (1992). Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3 dioxolanes.
-
Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
OChem Tutorials. (2024, June 17). CHEM 2325 Module 16: Acid-Catalyzed Hydration of Aldehydes and Ketones. YouTube. Retrieved from [Link]...
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals. Retrieved from [Link]
- Science of Synthesis. (2005). Product Class 7: Ortho Acid Derivatives.
-
ResearchGate. (n.d.). The fluorinated compounds with hydroxyl group were obtained. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Application Notes and Protocols for Agrochemical Synthesis Pathways
Abstract
The relentless demand for increased agricultural productivity necessitates the continuous innovation of crop protection agents. The synthesis of these agrochemicals is a cornerstone of the industry, requiring methodologies that are not only efficient and high-yielding but also increasingly aligned with principles of safety and environmental sustainability. This guide provides an in-depth exploration of key synthetic pathways for major classes of modern agrochemicals. Moving beyond a simple recitation of procedures, this document elucidates the causal logic behind experimental choices, offering field-proven insights for researchers, chemists, and process development professionals. We present detailed, self-validating protocols for the laboratory-scale synthesis of three industry-leading active ingredients: the insecticide Chlorantraniliprole , the fungicide Boscalid , and the herbicide Glyphosate . Each protocol is contextualized with mechanistic discussions, workflow diagrams, and comparative data to provide a comprehensive and authoritative resource for the agrochemical scientist.
Introduction: Modern Imperatives in Agrochemical Synthesis
The development of a commercially viable agrochemical is a monumental undertaking, with the synthetic route being a critical determinant of economic feasibility and environmental impact. Modern synthesis design has evolved beyond the singular pursuit of yield, embracing a more holistic set of objectives. Key drivers in the field include:
-
Atom Economy & Green Chemistry: There is a significant industry-wide push to develop processes that maximize the incorporation of starting materials into the final product, thereby minimizing waste.[1] This aligns with the principles of green chemistry, which advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.[2]
-
Catalysis: The use of catalytic methods, including transition metal catalysis and biocatalysis, has revolutionized agrochemical synthesis.[3] Catalysts allow for reactions to occur under milder conditions, with greater selectivity and efficiency, reducing the need for stoichiometric reagents that generate significant waste streams.
-
Convergent Synthesis: Complex molecules are often best assembled by preparing key fragments (intermediates) separately and then joining them in the final stages. This "convergent" approach, as will be demonstrated with Chlorantraniliprole, often leads to higher overall yields and greater flexibility compared to a linear synthesis where the main backbone is built step-by-step.
-
Safety by Design: Process safety is paramount. The selection of reagents and solvents, and the design of reaction conditions, are increasingly focused on minimizing the risks of runaway reactions, toxic exposures, and hazardous waste generation.
This guide will now transition from these principles to their practical application through three detailed case studies.
Case Study 1: Chlorantraniliprole (Insecticide)
Introduction: Chlorantraniliprole is a leading insecticide from the anthranilic diamide class. Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[4] Its synthesis is a prime example of a modern convergent strategy, which improves overall efficiency by building two complex intermediates separately before the final coupling step.[5]
Overall Synthetic Strategy: The synthesis converges on the final amide coupling of two key intermediates:
-
Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide
The diagram below illustrates this convergent approach.
Caption: Convergent synthesis pathway for Chlorantraniliprole.
Protocol 1: Synthesis of Chlorantraniliprole
This protocol is divided into three parts: synthesis of Intermediate 1, synthesis of Intermediate 2, and the final coupling reaction.
Part A: Synthesis of Intermediate 1 (3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid)
-
Rationale: This multi-step sequence builds the pyrazole-carboxylic acid core. The initial reaction forms the hydrazine, which is then cyclized. Subsequent oxidation, bromination, and hydrolysis steps install the required functional groups. The use of 2,3-dichloropyridine as a starting material is a common industrial choice.[4]
-
Step-by-Step Protocol:
-
Hydrazine Formation: In a reaction vessel equipped with a stirrer and condenser, combine 2,3-dichloropyridine with hydrazine hydrate. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling, the crude (3-chloropyridin-2-yl)-hydrazine is reacted with diethyl maleate in a suitable solvent such as ethanol. The mixture is heated to reflux for 8-12 hours to form the pyrazoline intermediate.
-
Oxidation/Bromination/Hydrolysis: The pyrazoline intermediate is then subjected to a sequence of reactions. First, oxidation (e.g., with a suitable oxidizing agent) to form the pyrazole ring. Second, bromination using a source like N-bromosuccinimide (NBS) to install the bromine atom at the 3-position. Finally, hydrolysis of the ester group to the carboxylic acid, typically under basic conditions followed by acidic workup.
-
Purification: The final Intermediate 1 is purified by recrystallization from an appropriate solvent system.
-
Part B: Synthesis of Intermediate 2 (2-amino-5-chloro-N,3-dimethylbenzamide)
-
Rationale: This pathway efficiently creates the substituted aminobenzamide fragment. Forming a benzoxazinone intermediate is a clever tactic that facilitates the subsequent regioselective aminolysis with methylamine.[5]
-
Step-by-Step Protocol:
-
Benzoxazinone Formation: Suspend 2-amino-3-methylbenzoic acid in a solvent like methylene chloride. This step involves chlorination (e.g., with sulfuryl chloride) followed by cyclization to form the chloro-substituted benzoxazinone intermediate.[5] The reaction is typically heated to 30-35°C.
-
Aminolysis: To the solution containing the benzoxazinone intermediate, add a 40% aqueous methylamine solution dropwise, maintaining the temperature at 30-35°C.[5] Stir the reaction for approximately 3 hours.
-
Work-up and Isolation: Upon completion (monitored by TLC), perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude Intermediate 2, which can be purified further by column chromatography or recrystallization.
-
Part C: Final Amide Coupling
-
Rationale: The final step is an amide bond formation, a cornerstone reaction in organic synthesis. The carboxylic acid (Intermediate 1) is typically activated to facilitate the reaction with the amine (Intermediate 2). Using thionyl chloride to form an acyl chloride is a common and effective activation method.[6]
-
Step-by-Step Protocol:
-
Acyl Chloride Formation: In a flask under an inert atmosphere, suspend Intermediate 1 in a solvent like toluene. Add thionyl chloride, possibly with a catalytic amount of DMF, and heat the mixture to form the corresponding acyl chloride.[6]
-
Coupling Reaction: In a separate vessel, dissolve Intermediate 2 in a suitable aprotic solvent. Cool the solution in an ice bath. Slowly add the freshly prepared acyl chloride solution from the previous step.
-
Reaction Completion and Isolation: Allow the reaction to warm to room temperature and stir until completion. The product, Chlorantraniliprole, will often precipitate from the reaction mixture.
-
Purification: The crude product is collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum. Purity can be assessed by HPLC and the structure confirmed by NMR and Mass Spectrometry.[4]
-
Case Study 2: Boscalid (Fungicide)
Introduction: Boscalid is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[7] It functions by disrupting the fungal respiratory chain. The synthesis of Boscalid is an excellent illustration of the power of transition metal-catalyzed cross-coupling reactions, specifically the Suzuki coupling, to efficiently construct the key biphenyl core of the molecule.
Overall Synthetic Strategy: The synthesis is a two-step process:
-
Suzuki Coupling: Formation of the 2-amino-4'-chlorobiphenyl core via a palladium-catalyzed reaction.
-
Amide Condensation: Acylation of the biphenyl amine with 2-chloronicotinoyl chloride.
Caption: Linear Synthesis of Boscalid via Suzuki Coupling.
Protocol 2: Synthesis of Boscalid
Part A: Synthesis of 2-Amino-4'-chlorobiphenyl
-
Rationale: This is the key bond-forming sequence. A Suzuki cross-coupling is used to create the C-C bond between the two aromatic rings, a method prized for its reliability and functional group tolerance.[8] The nitro group serves as a precursor to the amine, which is unmasked in a subsequent reduction step.
-
Step-by-Step Protocol:
-
Suzuki Coupling: To a reaction vessel, add 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base such as sodium carbonate.[8] Use a solvent system like an ethanol/water mixture.
-
Heat the reaction mixture to 80°C and stir for several hours until TLC or GC-MS analysis shows consumption of the starting materials.
-
Work-up: After cooling, perform an extractive work-up. Add water and an organic solvent (e.g., toluene), separate the layers, and wash the organic phase.
-
Nitro Group Reduction: The crude 4'-chloro-2-nitro-1,1'-biphenyl intermediate can be isolated or used directly. Dissolve it in a suitable solvent and perform a reduction. A variety of reducing agents can be used, such as sodium borohydride with a cobalt salt catalyst or catalytic hydrogenation.[8]
-
Isolation: After the reduction is complete, work up the reaction mixture to isolate the 2-amino-4'-chlorobiphenyl. This intermediate may be purified by chromatography or used crude in the next step.
-
Part B: Amide Condensation to form Boscalid
-
Rationale: This is a standard acylation reaction. The amine synthesized in Part A is reacted with an acid chloride to form the final amide product. A base is required to neutralize the HCl generated during the reaction.[7][9]
-
Step-by-Step Protocol:
-
Reaction Setup: In a dry reaction flask, dissolve the 2-amino-4'-chlorobiphenyl from Part A in a solvent such as xylene or dichloroethane.[7][9]
-
Acylation: Add a solution of 2-chloronicotinoyl chloride in the same solvent to the reaction vessel. The reaction is often exothermic and may require initial cooling.[7]
-
Reaction and HCl Scavenging: Heat the mixture to around 95°C for 4-5 hours. The hydrogen chloride (HCl) byproduct must be removed or neutralized. This can be done by including a base like sodium carbonate in the reaction mixture or by sparging the mixture with an inert gas to drive off the HCl gas.[7][9]
-
Crystallization and Isolation: After the reaction is complete, cool the mixture slowly. The Boscalid product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it with a cold solvent to remove residual starting materials, and dry it under vacuum. The purity can be confirmed by HPLC, and the identity verified by melting point and spectroscopic methods.
-
Case Study 3: Glyphosate (Herbicide)
Introduction: Glyphosate is arguably the most widely used broad-spectrum herbicide in the world. It acts by inhibiting the plant enzyme EPSP synthase, which is critical for the production of aromatic amino acids. One of the most common and economically viable synthetic routes is the glycine pathway, which uses simple, readily available starting materials.[10][11]
Overall Synthetic Strategy: This is a phosphonomethylation reaction followed by hydrolysis.
-
Condensation: Glycine, paraformaldehyde, and dimethyl phosphite are condensed to form an intermediate ester.
-
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield the final glyphosate product.
Caption: Glyphosate Synthesis via the Glycine Pathway.
Protocol 3: Synthesis of Glyphosate
-
Rationale: This process exemplifies a robust, high-volume industrial synthesis. The one-pot condensation of three simple components is highly atom-economical. The subsequent hydrolysis and pH-controlled crystallization provide an effective means of purification.[10][12]
-
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reactor, charge methanol as the solvent. Add glycine, paraformaldehyde, and an amine catalyst (e.g., triethylamine).[10] Stir the mixture to facilitate the depolymerization of paraformaldehyde and the formation of the N-hydroxymethyl glycine intermediate.
-
Condensation: Slowly add dimethyl phosphite to the reaction mixture. The reaction is exothermic and may require cooling to maintain the desired temperature (typically 40-50°C). Stir for several hours until the reaction is complete.
-
Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture. Heat the solution to reflux (around 100-120°C) for 7-8 hours to hydrolyze the phosphonate ester and other intermediates.[10][12] During this step, methanol can be recovered by distillation.
-
Crystallization: After hydrolysis, cool the acidic solution to 10-15°C. Glyphosate has low solubility in acidic water and will crystallize out.[13] The pH can be carefully adjusted to ~1.5 to maximize precipitation.
-
Isolation and Purification: Isolate the solid glyphosate by filtration. Wash the filter cake with cold water to remove residual acids and salts.
-
Drying: Dry the purified glyphosate solid under vacuum to obtain the final product. The typical yield for this process is in the range of 80-90%.[12]
-
Comparative Data Summary
The following table summarizes key aspects of the three synthesis pathways described, providing a high-level comparison for process evaluation.
| Feature | Chlorantraniliprole | Boscalid | Glyphosate |
| Strategy Type | Convergent | Linear | Linear |
| Key Transformation | Amide Coupling | Suzuki Coupling | Phosphonomethylation |
| Number of Steps | Multi-step (for intermediates) | 2-3 main steps | 2 main steps |
| Catalyst Used | None (activator used) | Palladium (Pd) Catalyst | Amine Base |
| Key Reagents | Thionyl Chloride, Methylamine | Boronic Acid, Pd(PPh₃)₄ | Dimethyl Phosphite, HCl |
| Typical Yield | High (per step) | Good to High (>75%) | Very High (>80%) |
Conclusion
The synthetic pathways for Chlorantraniliprole, Boscalid, and Glyphosate highlight the diverse and sophisticated strategies employed in modern agrochemical manufacturing. From the elegant convergent synthesis of a complex diamide insecticide to the powerful palladium-catalyzed construction of a biphenyl fungicide, and the robust, high-volume production of a workhorse herbicide, each case study underscores the critical role of synthetic chemistry. The choice of a specific pathway is a multi-faceted decision, balancing factors of cost, efficiency, safety, and environmental impact. The protocols and rationale presented herein provide a foundational framework for laboratory synthesis and a deeper understanding of the chemical principles that underpin the production of these vital agricultural tools.
References
-
Title: 15N-labeled glyphosate synthesis and its practical effectiveness Source: SciELO URL: [Link]
- Title: CN102040623A - Method for synthesizing and preparing glyphosate with glycine method Source: Google Patents URL
- Title: CN110105287B - Synthesis process of pyraclostrobin Source: Google Patents URL
- Title: WO2018024145A1 - Process for preparing boscalid Source: Google Patents URL
- Title: US7297798B2 - Process for the preparation of the insecticide imidacloprid Source: Google Patents URL
- Title: CN112358499A - Synthesis method of glufosinate-ammonium Source: Google Patents URL
-
Title: 15N-labeled glyphosate synthesis and its practical effectiveness Source: ResearchGate URL: [Link]
-
Title: Discovery of Imidacloprid and Further Developments from Strategic Molecular Designs | Journal of Agricultural and Food Chemistry Source: ACS Publications URL: [Link]
-
Title: Preparation method of Boscalid Source: Patsnap Eureka URL: [Link]
-
Title: The Role of Green Chemistry in Agriculture Source: Prime Scholars URL: [Link]
- Title: CN112552284A - Preparation method of chlorantraniliprole Source: Google Patents URL
-
Title: Discovery of Imidacloprid and Further Developments from Strategic Molecular Designs Source: ResearchGate URL: [Link]
- Title: CN102372739A - Method for synthesizing glufosinate Source: Google Patents URL
-
Title: Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis Source: PubMed URL: [Link]
-
Title: Applications of the 12 Principles of Green Chemistry in the Crop Protection Industry Source: ACS Publications URL: [Link]
- Title: US6307053B1 - Process for preparing imidacloprid Source: Google Patents URL
-
Title: PROCESS FOR PREPARING CHLORANTRANILIPROLE Source: TREA URL: [Link]
-
Title: A Novel Procedure for the Synthesis of Ammonium Glufosinate Source: ResearchGate URL: [Link]
-
Title: Glyphosate: Application And Production Ways Source: Oriental Journal of Chemistry URL: [Link]
-
Title: A novel process concept for the three step Boscalid® synthesis Source: ResearchGate URL: [Link]
-
Title: Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring Source: PubMed URL: [Link]
-
Title: Study on a new synthesis approach of glyphosate Source: PubMed URL: [Link]
-
Title: Cas 500008-45-7,CHLOANTRANILIPROLE Source: lookchem URL: [Link]
-
Title: BOSCALID (221) First draft prepared by Dr Yibing He Source: Food and Agriculture Organization of the United Nations URL: [Link]
-
Title: Method for synthesizing chlorantraniliprole Source: Patsnap Eureka URL: [Link]
-
Title: Preparation, Characterization, and Evaluation of Pyraclostrobin Nanocapsules by In Situ Polymerization Source: PMC - NIH URL: [Link]
-
Title: Development and Validation of Pyraclostrobin in its Formulations by HPLC Technique Source: IJREAM URL: [Link]
-
Title: Synthesis process of pyraclostrobin Source: Patsnap Eureka URL: [Link]
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Troubleshooting & Optimization
Preventing unwanted side reactions during lithiation of fluorotoluenes
A Senior Application Scientist's Guide to Preventing Unwanted Side Reactions
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of fluorotoluene lithiation. As a powerful tool in molecular synthesis, the directed ortho-lithiation (DoM) of fluorotoluenes allows for precise functionalization of the aromatic ring. However, this reactivity is a double-edged sword, often leading to a labyrinth of potential side reactions.
This document moves beyond simple protocols to provide a deep, mechanistic understanding of why side reactions occur and how to prevent them through rational experimental design. We will address the most common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.
Critical Prerequisite: Safety First
Before attempting any protocol described herein, it is imperative to understand the significant hazards involved. Organolithium reagents such as n-butyllithium (n-BuLi) are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[1][2] All manipulations must be performed under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe/cannula techniques.[3] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat and safety glasses, and have a Class D fire extinguisher readily accessible.[2]
Frequently Asked Questions & Troubleshooting
Q1: My primary side product is from lithiation at the benzylic position (the -CH₃ group). How do I favor lithiation on the aromatic ring?
This is a classic case of competing kinetic versus thermodynamic control.[4][5] The benzylic protons of the methyl group are often more kinetically acidic, meaning they can be removed faster, especially with sterically hindered bases or under specific solvent conditions. The aromatic protons ortho to the fluorine atom are typically the thermodynamically favored sites for deprotonation due to the stability of the resulting aryl anion, which is coordinated by the directing group.
Causality & Explanation:
-
Kinetic Product (Benzylic Lithiation): This pathway has a lower activation energy and proceeds more rapidly. It is often favored by lithium amide bases like Lithium Diisopropylamide (LDA), which are sterically bulky and excel at deprotonating less hindered sites.[6]
-
Thermodynamic Product (ortho-Lithiation): This pathway leads to a more stable product. Alkyllithiums like n-BuLi are generally preferred for directed ortho-lithiation (DoM) because they form a pre-lithiation complex with the directing group (in this case, fluorine), lowering the activation energy for deprotonation at the adjacent ring position.[7][8]
Troubleshooting & Solutions:
-
Choice of Base: Switch from lithium amides (LDA) to an alkyllithium reagent like n-BuLi or s-BuLi. These are more effective at directed ortho-lithiation.[6]
-
Use of Additives: Incorporate a chelating agent like N,N,N',N'-Tetramethylethylenediamine (TMEDA). TMEDA breaks down the oligomeric aggregates of n-BuLi, increasing its basicity and sequestering the lithium cation, which enhances its coordination to the fluorine directing group and accelerates ortho-lithiation.[7]
-
Reaction Time & Temperature: Allowing the reaction to stir for a longer period at a slightly elevated (but still very low, e.g., -60 °C vs. -78 °C) temperature can sometimes favor the formation of the more stable thermodynamic product. However, this approach carries a significant risk of promoting other side reactions like benzyne formation (see Q2).
| Parameter | Favors Benzylic Lithiation (Kinetic) | Favors ortho-Lithiation (Thermodynamic) |
| Base | Lithium Diisopropylamide (LDA) | n-Butyllithium, s-Butyllithium |
| Additive | None | TMEDA |
| Rationale | Sterically driven, rapid deprotonation. | Coordination-assisted deprotonation. |
Q2: My reaction is failing, and I observe a dark, tar-like mixture, especially upon warming. What is causing this decomposition?
This is a strong indicator of benzyne formation . The ortho-lithiated fluorotoluene intermediate is thermally unstable. If the reaction temperature rises, it can readily eliminate lithium fluoride (LiF) to form a highly reactive benzyne intermediate.[9] This benzyne can then polymerize or react non-selectively with other species in the reaction mixture, leading to the observed decomposition.[10]
Mechanism of Benzyne Formation:
Troubleshooting & Solutions:
-
Strict Temperature Control: This is the most critical parameter. The lithiation and subsequent electrophilic quench must be maintained at or below -78 °C (a dry ice/acetone bath is standard). Do not let the reaction warm up until after it has been successfully quenched.
-
Inverse Addition: Add the fluorotoluene substrate slowly to the cooled solution of the lithiating agent. This maintains a low concentration of the substrate and helps dissipate the heat of reaction.
-
Efficient Quenching: Once the lithiation is complete, add the electrophile rapidly (while still maintaining the low temperature) to trap the desired aryllithium intermediate before it has a chance to decompose.
Q3: I am getting a mixture of regioisomers. How can I ensure lithiation occurs only at the position ortho to the fluorine atom?
Regioselectivity in directed ortho-lithiation is governed by the relative directing ability of the substituents on the aromatic ring.[7] Both fluorine (-F) and the methyl group (-CH₃) can direct lithiation, but fluorine is a significantly stronger Directed Metalation Group (DMG) than the methyl group. Therefore, lithiation should overwhelmingly occur ortho to the fluorine. If you are seeing other isomers, it suggests sub-optimal reaction conditions.
Decision Workflow for Troubleshooting:
Troubleshooting & Solutions:
-
Solvent Choice: The choice of solvent is critical. While lithiations can be performed in hydrocarbon solvents like hexane, the use of a coordinating solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O) is highly recommended.[9][11] These solvents help to deaggregate the organolithium reagent and coordinate to the lithium cation, favoring the formation of the complex required for DoM. Using THF can sometimes lead to more complex reaction mixtures compared to diethyl ether, so Et₂O is often a good starting point.[9]
-
Confirm Reagent Concentration: Inaccurate stoichiometry can lead to side reactions. The concentration of commercial organolithium reagents can decrease over time. It is essential to titrate the solution before use to know its exact molarity.[1]
-
Purity of Starting Material: Ensure the starting fluorotoluene is pure and, most importantly, anhydrous. Any protic impurity will consume the expensive organolithium reagent and affect the reaction outcome.
Validated Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Lithiation of 2-Fluorotoluene
This protocol is a general guideline and may require optimization for different fluorotoluene isomers or electrophiles.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Solvent & Substrate: Under a positive pressure of inert gas, charge the flask with anhydrous diethyl ether (Et₂O) (approx. 0.2 M final concentration) and the fluorotoluene substrate (1.0 eq).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: While maintaining the temperature at -78 °C, slowly add a solution of n-BuLi (1.1 eq, titrated) dropwise via syringe over 15-20 minutes. The solution may turn a yellow or orange color.
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, slowly allow the reaction to warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Proceed with a standard aqueous workup and extraction with an appropriate organic solvent.
Protocol 2: Titration of n-Butyllithium
A common method using diphenylacetic acid.
-
Setup: Flame-dry a 25 mL Erlenmeyer flask containing a stir bar and seal with a rubber septum. Allow it to cool under an inert atmosphere.
-
Indicator: Add approximately 20-30 mg of diphenylacetic acid to the flask and dissolve it in ~5 mL of anhydrous THF. The solution should be colorless.
-
Titration: Using a 1.0 mL glass syringe, draw up the n-BuLi solution to be titrated. Slowly add the n-BuLi solution dropwise to the stirring indicator solution at room temperature.
-
Endpoint: The endpoint is reached when the solution retains a faint but persistent yellow/orange color, indicating that all the acidic protons of the indicator have been consumed and a slight excess of n-BuLi is present.
-
Calculation: Record the volume of n-BuLi added. The molarity is calculated as: Molarity (M) = (mass of diphenylacetic acid / molecular weight of diphenylacetic acid) / volume of n-BuLi solution in Liters.
References
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving 2-Fluorotoluene.
- American Chemical Society. (2024). Lithiation Reaction - Laboratory Reaction Safety Summary.
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. Retrieved from [Link]
-
Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737. Retrieved from [Link]
-
Bailey, W. F., & Luderer, M. R. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 149–155. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
JoVE. (2022). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. Retrieved from [Link]
-
Dean, J. A., & Chandrasekaran, A. (2016). Kinetic and thermodynamic control in the lithiation of 2,6-dimethylchromone, and selective lithiations in 2-(x-furyl)chromones and in furanochromones related to khellin. Journal of the Chemical Society, Perkin Transactions 1, 3311-3316. Retrieved from [Link]
-
Narasimhan, N. S., et al. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. Retrieved from [Link]
-
Valero, G. L., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(40), 14349-14359. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Feng, L., et al. (2022). Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne. Organic Letters, 24(3), 754-759. Retrieved from [Link]
Sources
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- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic and thermodynamic control in the lithiation of 2,6-dimethylchromone, and selective lithiations in 2-(x-furyl)chromones and in furanochromones related to khellin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. baranlab.org [baranlab.org]
- 8. ias.ac.in [ias.ac.in]
- 9. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
How to avoid over-oxidation in fluorinated aldehyde synthesis
Introduction: Navigating the Fine Line of Fluorinated Aldehyde Synthesis
The synthesis of fluorinated aldehydes is a cornerstone of modern drug discovery and materials science. These compounds serve as critical building blocks for complex molecules due to the unique electronic properties conferred by fluorine. However, their synthesis is notoriously challenging, primarily due to the high propensity for over-oxidation of the desired aldehyde to the corresponding carboxylic acid, a common and frustrating side reaction that can drastically lower yields and complicate purification.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to troubleshooting and avoiding over-oxidation, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only follow a procedure but to rationalize, adapt, and troubleshoot it effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns encountered during the synthesis of fluorinated aldehydes.
Q1: Why is my fluorinated alcohol not reacting, or reacting very slowly?
A: This is a common issue stemming from the high electronegativity of fluorine atoms. The fluorine atoms exert a strong electron-withdrawing effect, which can decrease the reactivity of the adjacent alcohol group. This makes the initial oxidation step more difficult compared to non-fluorinated analogs. You may need to use more forcing conditions, such as higher temperatures or a more potent oxidizing agent, but this must be balanced against the risk of over-oxidation.
Q2: I'm seeing both my desired aldehyde and the over-oxidized carboxylic acid in my crude NMR. What is the primary cause?
A: This is the classic sign of over-oxidation. It typically occurs for one of several reasons:
-
The oxidizing agent is too strong: Reagents like potassium permanganate or chromic acid are often too aggressive and will rapidly convert the aldehyde to the carboxylic acid.
-
Incorrect stoichiometry: Using an excess of the oxidizing agent will inevitably lead to over-oxidation once the starting alcohol is consumed.
-
Prolonged reaction time: Allowing the reaction to proceed for too long, even with a mild oxidant, can result in the slow conversion of the aldehyde to the acid.
-
High reaction temperature: Increased temperature can accelerate the rate of the second oxidation step more than the first.
Q3: Can I use common oxidation methods like the Swern or Dess-Martin periodinane (DMP) oxidations for fluorinated alcohols?
A: Yes, both Swern and DMP oxidations are frequently used for preparing fluorinated aldehydes due to their generally mild and selective nature. However, modifications may be necessary. For instance, with the Swern oxidation, the basicity of the final quenching step with triethylamine can sometimes cause side reactions with sensitive fluorinated compounds. The DMP oxidation is often preferred for its operational simplicity and neutral conditions, which are well-suited for delicate substrates.
Q4: How do I effectively monitor the reaction to stop it at the aldehyde stage?
A: Close monitoring is critical. The most common method is Thin Layer Chromatography (TLC). It is crucial to run a co-spot of your starting material and the desired aldehyde (if available as a standard) to accurately gauge the reaction's progress. Quench the reaction as soon as the starting material spot has disappeared and before a significant spot corresponding to the more polar carboxylic acid appears. For more precise monitoring, especially during process development, in-situ techniques like ReactIR or rapid HPLC/UPLC sampling can be invaluable.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to common experimental failures, complete with step-by-step protocols and the rationale behind each choice.
Troubleshooting Scenario 1: Dominant Over-Oxidation to Carboxylic Acid
You have attempted to synthesize a fluorinated aldehyde, but the primary product isolated is the carboxylic acid.
Caption: Decision tree for troubleshooting over-oxidation.
The Dess-Martin periodinane (DMP) oxidation is an excellent choice for sensitive substrates due to its mild, neutral pH conditions. The presence of trace amounts of acetic acid in commercial DMP can sometimes be problematic; therefore, buffering the reaction is a key strategy.
Experimental Protocol: Buffered DMP Oxidation of a Fluorinated Alcohol
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: To the flask, add the fluorinated alcohol (1.0 eq) and pyridine (2.0 eq) or sodium bicarbonate (2.0 eq) as a buffer.
-
Solvent Addition: Dissolve the mixture in an appropriate anhydrous solvent (e.g., dichloromethane, DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
DMP Addition: Add Dess-Martin periodinane (1.1 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed. Maintain the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the alcohol is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until the layers are clear.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde promptly by silica gel chromatography to avoid degradation.
Troubleshooting Scenario 2: Low Conversion of Starting Alcohol
You have run the reaction, but a significant amount of the starting fluorinated alcohol remains.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Oxidant | The oxidant was consumed by side reactions or was of poor quality. | Ensure the oxidant is fresh. Increase stoichiometry slightly (e.g., from 1.1 to 1.3 equivalents). |
| Low Reaction Temperature | The activation energy for the oxidation of the sterically hindered or electron-deficient alcohol is not being met. | Allow the reaction to warm to room temperature or gently heat to 30-40 °C, while carefully monitoring for the onset of over-oxidation. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, leading to poor solubility or reactivity. | Consider switching to a more appropriate solvent. For example, if using DCM, try acetonitrile or THF. |
| Inhibitors Present | Trace impurities in the starting material or solvent could be inhibiting the reaction. | Ensure all reagents and solvents are of high purity and anhydrous where required. |
Part 3: Advanced Strategies and Mechanistic Insights
For particularly challenging substrates, more advanced techniques may be required.
The Parikh-Doering Oxidation: A Mild Alternative
The Parikh-Doering oxidation utilizes the sulfur trioxide pyridine complex (SO₃·Py) as the oxidizing agent, with dimethyl sulfoxide (DMSO) as the oxidant and triethylamine (Et₃N) as the base. This method is exceptionally mild and often successful where others fail.
Caption: Simplified workflow of the Parikh-Doering oxidation.
This method avoids the generation of strongly acidic or basic byproducts, which is highly advantageous for acid- or base-sensitive fluorinated compounds. The reaction is typically run at low temperatures (0 °C to room temperature), minimizing the risk of side reactions.
References
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry. [Link]
-
Myers, A. G., et al. (2000). Development of a Practical Synthesis of (-)-Saframycin A. Journal of the American Chemical Society. [Link]
-
Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society. [Link]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS: 898785-10-9), a compound of interest with its unique combination of a fluorinated aromatic ring and a dioxolane moiety. We will explore two primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into the experimental choices and expected outcomes for each.
Compound Profile: 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene
-
Chemical Formula: C₁₁H₁₃FO₂
-
Molecular Weight: 196.22 g/mol
-
Physical Form: Colorless oil
-
Key Structural Features:
-
A substituted benzene ring with fluoro and methyl groups.
-
A dioxolane ring, which is a heterocyclic acetal.
-
The analytical challenge lies in choosing a method that provides clear molecular ion information and structurally significant fragment ions to confirm the identity and purity of the compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Given that many aromatic compounds are well-suited for GC analysis, this is a primary consideration.[1][2] Electron ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns, which are invaluable for structural confirmation and library matching.[1]
Rationale for GC-MS
The combination of a fluorinated aromatic group and a relatively small molecular weight makes 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene a good candidate for GC-MS analysis. The fluorine atom can produce characteristic ions that aid in identification.[3]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution in dichloromethane.[2] Further dilute to 1-10 µg/mL for analysis.
-
Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.[1]
-
GC Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[1]
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Predicted Fragmentation Pathway (EI)
Aromatic compounds are known to produce a strong molecular ion peak due to their stable structure.[4][5] The fragmentation of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene under EI is expected to proceed through several key pathways, primarily involving cleavages alpha to the functional groups and rearrangements.[6]
Caption: Predicted EI fragmentation for the target compound.
Anticipated Data Summary: GC-MS
| Parameter | Expected Result | Rationale |
| Molecular Ion (M+) | m/z 196 (moderate to high intensity) | The aromatic ring provides stability.[4][5] |
| Base Peak | m/z 73 | Corresponds to the stable dioxolanylmethyl cation [C₃H₅O₂]⁺. |
| Key Fragment 1 | m/z 123 | Formation of the fluorotolyl cation after cleavage of the dioxolane group. |
| Key Fragment 2 | m/z 109 | Formation of the fluorobenzyl cation. |
| Other Fragments | m/z 152, 181 | Loss of parts of the dioxolane ring or the methyl group. |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS is a powerful alternative, especially for less volatile compounds or when a "softer" ionization technique is preferred to preserve the molecular ion.[7][8] ESI is a common choice for a wide range of small molecules in pharmaceutical analysis.[9]
Rationale for LC-MS
LC-MS with ESI is less likely to cause in-source fragmentation, leading to a prominent protonated molecule or other adducts, which simplifies molecular weight confirmation. Tandem MS (MS/MS) can then be used to induce and analyze fragmentation for structural confirmation.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Further dilute to 1-10 µg/mL in the initial mobile phase composition.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an ESI source.[10]
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a versatile choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[11]
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Mass Range: Scan from m/z 50 to 500.
-
MS/MS: For fragmentation analysis, select the protonated molecule (m/z 197.1) as the precursor ion and apply a collision energy (e.g., 10-30 eV).
-
Predicted Ionization and Fragmentation (ESI-MS/MS)
In positive mode ESI, the compound is expected to form a protonated molecule [M+H]⁺. Other adducts, such as sodium [M+Na]⁺, might also be observed.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Anticipated Data Summary: LC-MS
| Parameter | Expected Result | Rationale |
| Primary Ion | m/z 197.1 ([M+H]⁺) | ESI is a soft ionization technique that typically produces protonated molecules.[9] |
| Other Adducts | m/z 219.1 ([M+Na]⁺) | Sodium adducts are common in ESI-MS. |
| MS/MS Fragment 1 | m/z 153.1 | Loss of a neutral ethylene oxide molecule from the dioxolane ring. |
| MS/MS Fragment 2 | m/z 123.1 | Subsequent fragmentation leading to the fluorotolyl cation. |
Comparison and Recommendations
| Feature | GC-MS with EI | LC-MS with ESI |
| Sample Volatility | Required | Not required |
| Molecular Ion | M+• peak may be weak if fragmentation is extensive. | Strong [M+H]⁺ or other adducts. |
| Fragmentation | Extensive, reproducible library-searchable spectra. | Controlled fragmentation via MS/MS. |
| Throughput | Can be very fast for simple mixtures.[12] | Can be tailored for high throughput with UHPLC systems.[8] |
| Sensitivity | Generally very good for amenable compounds. | Often provides higher sensitivity for a broader range of compounds.[9] |
| Matrix Effects | Less prone to ion suppression. | Can be susceptible to ion suppression. |
Choosing the Right Technique
-
For initial identification and purity assessment: GC-MS is an excellent choice due to its reliable and extensive fragmentation, which provides a detailed fingerprint of the molecule. The resulting spectrum can be compared against spectral libraries.
-
For quantitative analysis in complex matrices (e.g., biological fluids): LC-MS/MS is generally superior. Its specificity (through precursor and product ion monitoring) and sensitivity make it ideal for trace-level quantification.
-
For confirmation of molecular weight: LC-MS with ESI provides unambiguous molecular weight information through the observation of the protonated molecule or other adducts.
By understanding the principles and expected outcomes of both GC-MS and LC-MS, researchers can select the most appropriate method for their analytical needs, ensuring accurate and reliable characterization of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene.
References
- PubChem. (n.d.). 5-Fluoro-2-methylphenol. National Center for Biotechnology Information.
- ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons.
- Chemsrc. (2025). 5-(2-methylhexan-2-yl)benzene-1,3-diol.
- TDI-Brooks. (n.d.). Quantitative determination of aromatic hydrocarbons using selected ion monitoring gas chromatography/mass spectrometry.
- van der Burg, M. J., & van der Heeft, E. (n.d.).
- MDPI. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (2025). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry.
- Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
- LCGC North America. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
- ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules.
- Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
- The Good Scents Company. (n.d.). 2-methyl-4-phenyl-1,3-dioxolane jacinthaflor (Symrise).
- SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
- ACS Publications. (n.d.). GC/MS Analysis of the Aromatic Composition of Gasoline.
- YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
- Unknown. (n.d.).
- MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines.
- PubChem. (n.d.). 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. National Center for Biotechnology Information.
- National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-methyl-2-phenyl- (CAS 3674-77-9).
- National Institute of Standards and Technology. (n.d.). 1,3-Dioxolane. NIST WebBook.
- Wikipedia. (n.d.). Dioxolane.
- Semantic Scholar. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene.
- ChemicalBook. (n.d.). 5-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE.
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A Senior Application Scientist's Guide to Validating Boric Acid Ester Intermediates: A Comparative Analysis of NMR and MS Techniques
For: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of cross-coupling reactions and drug development, boronic acid derivatives are indispensable intermediates. Their transformation into boronic acid esters not only enhances their stability and handling but is also a critical step in many synthetic pathways. However, the successful formation of these ester intermediates is a checkpoint that demands rigorous structural validation. Assuming the successful conversion from a boronic acid to its corresponding ester without empirical proof can lead to failed subsequent steps, costing valuable time and resources.
This guide provides an in-depth, comparative analysis of the two cornerstone analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my objective is not merely to present protocols but to illuminate the causality behind our analytical choices, enabling you to build a self-validating system for the structural elucidation of your boric acid ester intermediates.
The First Line of Inquiry: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic compounds in solution. For boric acid esters, it offers a multi-faceted view by probing different nuclei within the molecule.
The Decisive Probe: ¹¹B NMR Spectroscopy
The most direct method to confirm the formation of a boronic ester is to observe the boron atom itself. Boron has a highly useful NMR-active nucleus, ¹¹B (I = 3/2, 80.1% natural abundance), which provides a clear window into its chemical environment.[1]
The Underlying Principle: Hybridization State Dictates Chemical Shift The diagnostic power of ¹¹B NMR lies in its sensitivity to the hybridization state of the boron atom.[2][3]
-
Trigonal Planar (sp²-hybridized) Boron: Found in the starting boronic acids, this configuration is less shielded and resonates downfield , typically in the δ 26 to 30 ppm range.[2]
-
Tetrahedral (sp³-hybridized) Boron: This more shielded environment is characteristic of the boronate ester product (formed with a diol) or the anionic boronate form. It resonates significantly upfield , generally between δ 1 to 9 ppm for anionic boronates and can extend further for neutral esters.[2][3]
This substantial difference in chemical shift provides a clear, often binary, answer to whether the esterification has occurred. The disappearance of the signal around ~29 ppm and the appearance of a new signal in the upfield region is a strong indicator of a successful reaction.
Causality in Experimental Choice: Why start with ¹¹B NMR? Because it directly interrogates the reaction center. While ¹H or ¹³C NMR show the effects of the reaction on the carbon skeleton, ¹¹B NMR shows the reaction at the boron atom itself. It is the most direct proof of C-O-B bond formation.
| Compound Class | Boron Hybridization | Typical Chemical Shift (δ, ppm) | Linewidth |
| Boronic Acids (R-B(OH)₂) | sp² | 26 – 30 | Broad |
| Boroxines ((RBO)₃) | sp² | ~33 | Broad |
| Boronate Esters (Neutral) | sp³ | 5 – 25 (Varies with diol) | Sharper |
| Anionic Boronates ([R-B(OR)₂OH]⁻) | sp³ | 1 – 9 | Sharp |
Note: Chemical shifts are relative to the external standard BF₃·OEt₂ (δ 0 ppm). Data synthesized from multiple sources.[2][3][4]
Workflow for NMR Characterization
Caption: A typical workflow for validating boric acid ester structure using a suite of NMR experiments.
Probing the Periphery: ¹H and ¹³C NMR
While ¹¹B NMR is definitive, ¹H and ¹³C NMR provide complementary and essential information about the overall structure.
-
¹H NMR Spectroscopy: Upon esterification, the proton signals of the diol moiety will experience a change in their chemical environment, leading to predictable shifts. For instance, the -CH-OH protons of the diol will shift downfield upon forming -CH-O-B bonds. By comparing the spectrum of the product to that of the diol starting material, one can confirm the site of esterification. Furthermore, integrating the signals corresponding to the product versus any remaining starting material can provide a quantitative measure of reaction conversion.[5]
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon signals of the diol will shift upon esterification. A notable feature in the ¹³C NMR of boronic acid derivatives is the broadness, and sometimes complete disappearance, of the signal for the carbon atom directly attached to the boron (ipso-carbon).[6] This is due to quadrupolar broadening from the adjacent ¹¹B nucleus, and its absence can be an indirect clue to the location of the boronate group.
A Field-Proven Insight: Boronic acids are notorious for forming cyclic trimeric anhydrides known as boroxines, especially upon storage or attempts to remove water.[4] This can lead to complex and confusing ¹H NMR spectra. If you observe broad, poorly resolved aromatic signals for a boronic acid starting material, consider preparing your NMR sample in deuterated methanol (CD₃OD). The methanol will reversibly form the methyl boronate ester, breaking up the boroxine and yielding a clean, interpretable spectrum.[7]
Orthogonal Validation: Mass Spectrometry (MS)
Mass spectrometry provides an independent and highly sensitive method to validate the identity of your target molecule by measuring its mass-to-charge ratio (m/z). It is an essential tool for confirming that a reaction has produced a product of the correct molecular weight.
The Underlying Principle: Ionization and Isotopic Fingerprinting For boronic esters, which can be thermally labile, soft ionization techniques are paramount.
-
Electrospray Ionization (ESI): Ideal for polar molecules, ESI generates ions directly from solution with minimal fragmentation, often yielding the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds, APCI is also a soft ionization technique that typically produces [M+H]⁺ ions.
The most telling feature in the mass spectrum of a boron-containing compound is its unique isotopic pattern . Boron exists as two stable isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%).[8] This means that the molecular ion will appear not as a single peak, but as a distinctive doublet where the peak for the ¹¹B-containing molecule (M) is approximately four times the intensity of the ¹⁰B-containing molecule (M-1). This isotopic signature is a powerful diagnostic tool that provides high confidence that your molecule indeed contains a single boron atom.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation While nominal mass MS confirms the molecular weight, HRMS provides the elemental composition. By measuring the m/z to four or five decimal places, HRMS can distinguish between molecules with the same nominal mass but different atomic compositions (isobars). Obtaining an HRMS result that matches the theoretical exact mass of your target boronic ester to within a few parts-per-million (ppm) is considered definitive proof of its elemental formula.[9]
Workflow for Mass Spectrometry Validation
Caption: A streamlined workflow for the confirmation of a boric acid ester's elemental composition using HRMS.
Comparative Analysis: NMR vs. MS
Neither technique is a panacea; they are complementary tools that, when used together, provide an unassailable validation of your intermediate's structure.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed 3D structure, connectivity, stereochemistry | Molecular weight, elemental formula |
| Key Diagnostic | ¹¹B chemical shift (sp² vs. sp³) | Boron isotopic pattern (~4:1 M/M-1) |
| Sensitivity | Lower (mg scale) | Higher (µg to ng scale) |
| Isomer Distinction | Excellent (distinguishes constitutional isomers and stereoisomers) | Poor (cannot distinguish isomers without MS/MS fragmentation and standards) |
| Quantification | Excellent (using internal standards or signal integration) | Poor (signal intensity is not directly proportional to concentration) |
| Impurity Detection | Good for detecting and identifying structurally similar impurities | Good for detecting impurities with different masses, but poor for isomers |
| Throughput | Lower (minutes to hours per sample) | Higher (seconds to minutes per sample) |
A Senior Application Scientist's Recommendation: Always use both. Use ¹¹B NMR as your primary screen for reaction success. It is fast, direct, and tells you unequivocally if the boron's chemical environment has changed as expected. Follow this with ¹H NMR to ensure the organic framework is intact and the correct diol has been incorporated. Finally, submit the purified sample for HRMS analysis. This provides orthogonal confirmation of the molecular formula, acting as a final, self-validating check on your structural assignment from NMR. This synergistic approach embodies the principles of trustworthiness and scientific rigor.
Detailed Experimental Protocols
Protocol 1: Acquiring and Interpreting a ¹¹B NMR Spectrum
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified boric acid ester intermediate.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to achieve optimal spectral resolution.
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
Use a broadband probe tuned to the ¹¹B frequency (~128.4 MHz).
-
Set the spectral width to cover the expected range of boron species (e.g., from -20 ppm to 60 ppm).
-
Use a 30-degree pulse angle to allow for faster repetition rates without saturating the signal.
-
Set the relaxation delay (D1) to 1 second. Due to the quadrupolar nature of ¹¹B, relaxation is typically fast.
-
Acquire a sufficient number of scans (e.g., 128 to 1024) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Apply an exponential line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio of the typically broad boron signals.
-
Reference the spectrum. If an external standard is not used, the solvent signal can be used for ¹H and ¹³C, but for ¹¹B, it's best practice to reference externally to a sealed capillary of BF₃·OEt₂ (δ 0 ppm).
-
Validation Check:
-
Look for the disappearance of the starting boronic acid signal (typically δ 26-30 ppm).
-
Confirm the appearance of a new signal in the characteristic upfield region for boronate esters (see Table 1). The sharpness of this new peak compared to the starting material peak is also a good indicator of the formation of a more symmetric sp³ boron center.[2]
-
-
Protocol 2: Confirming Structure using High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of your purified compound at ~1 mg/mL in a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile).
-
From the stock solution, prepare a dilute working solution for injection, typically 1-10 µg/mL. The final concentration may require optimization depending on the compound's ionization efficiency.
-
If using ESI, a small amount of an acid (e.g., 0.1% formic acid) or base may be added to the solvent to promote protonation [M+H]⁺ or deprotonation [M-H]⁻, respectively.
-
-
Instrument Setup (Example on an ESI-TOF or ESI-Orbitrap):
-
Calibrate the mass spectrometer immediately prior to the run using a known calibration standard to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to values optimized for compounds similar to your analyte.
-
Acquire data in positive ion mode to detect [M+H]⁺ or [M+Na]⁺. If the molecule has acidic protons, negative ion mode ([M-H]⁻) may also be effective.
-
Acquire data over a mass range that comfortably includes the expected molecular weight of your product.
-
-
Data Analysis and Validation:
-
Extract the spectrum for your compound's peak from the total ion chromatogram.
-
Validation Check 1 (Isotopic Pattern): Locate the molecular ion cluster. Zoom in and verify the presence of the characteristic boron isotopic pattern. The peak at mass M should be roughly four times as intense as the peak at M-1.[8]
-
Validation Check 2 (Mass Accuracy): Use the instrument software to calculate the elemental composition for the measured exact mass of the ¹¹B-containing peak.
-
Compare the measured exact mass to the theoretical exact mass calculated for the desired chemical formula. The mass error should be less than 5 ppm. A match within this tolerance provides definitive confirmation of the elemental composition.
-
References
-
Kuivila, H. G., & Pan, C. (2010). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
-
McCann, J. L., et al. (2022). 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products. [Link]
-
Smyth, T. J. P., et al. (2010). Isolation, purification, and structural characterization of biosurfactants derived from indigenous probiotics Lactobacillus helveticus MTCC5463 and Lactobacillus rhamnosus MTCC5462. Frontiers in Microbiology. [Link]
-
Valenzuela, S., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
-
Unknown Author. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
-
Deng, H., et al. (2009). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry. [Link]
-
Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry & Biochemistry Facilities. [Link]
-
Reddit user discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry on Reddit. [Link]
-
Valenzuela, S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
Wagner, C. E., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Universität Würzburg. [Link]
-
Dembitsky, V. M., et al. (2003). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]
-
Luvino, D., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. [Link]
-
Li, Y., et al. (2023). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters. [Link]
-
Morken, J. P., et al. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]
-
Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
Sources
The Unspoken Dialogue: A Senior Application Scientist's Guide to Cross-Referencing Spectral Data with Chemical Supplier Information
For the dedicated researcher, scientist, or drug development professional, the integrity of a chemical reagent is the bedrock of experimental success. The label on the bottle is a promise, but the spectral data is the proof. This guide provides an in-depth, experience-driven approach to the critical process of cross-referencing your experimentally acquired spectral data with the information provided by chemical suppliers. We will move beyond rote procedure, delving into the scientific rationale behind each step to empower you with a self-validating system for compound identity verification.
The Imperative of Identity: Why We Look Beyond the Label
In the intricate world of scientific research and pharmaceutical development, the assumption of a reagent's identity and purity can lead to cascading experimental failures, irreproducible results, and, in the most critical applications, compromised patient safety. The Certificate of Analysis (CoA) provided by a supplier is an essential starting point, but it represents the quality control of a specific batch at a particular point in time.[1][2][3] It is the responsibility of the end-user to verify that the material in their hands conforms to these specifications.[4][5]
This guide will equip you with the expertise to not only perform this verification but to understand the nuances of the data, troubleshoot discrepancies, and ensure the unwavering integrity of your research.
The Analytical Arsenal: Key Spectroscopic Techniques for Identity Verification
While a multitude of analytical techniques can be employed for compound characterization, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) stand as the cornerstones of identity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled insight into the molecular structure of a compound.[6] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity of atoms and the overall architecture of the molecule. For identity verification, ¹H and ¹³C NMR are the most commonly employed techniques.
-
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.[7] It is a highly sensitive technique that can detect even minute impurities.
Part 1: The Experimental Protocol - A Self-Validating Workflow
This section details the step-by-step methodologies for acquiring high-quality NMR and MS data for the purpose of cross-referencing with supplier information. The causality behind each experimental choice is explained to foster a deeper understanding of the process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Step-by-Step Protocol for Identity Verification
The goal of this protocol is to acquire a clean, high-resolution ¹H NMR spectrum that can be directly compared to the reference spectrum provided by the supplier or to a known standard.
Experimental Workflow for NMR Data Acquisition
Caption: Workflow for acquiring and processing a ¹H NMR spectrum for compound identity verification.
Detailed Methodology:
-
Sample Preparation:
-
Rationale: Proper sample preparation is paramount for acquiring a high-quality spectrum. The concentration should be sufficient for a good signal-to-noise ratio without causing line broadening.[8]
-
Procedure: Accurately weigh 5-20 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8] The choice of solvent should match what was used for the supplier's reference spectrum, if available.
-
-
Internal Standard:
-
Rationale: An internal standard provides a reference point for the chemical shift axis, allowing for accurate comparison between spectra. Tetramethylsilane (TMS) is the most common standard and is defined as 0 ppm.
-
Procedure: Add a small amount of TMS to the NMR tube.
-
-
Data Acquisition:
-
Rationale: The spectrometer must be properly tuned, locked onto the deuterium signal of the solvent, and shimmed to create a homogeneous magnetic field. This ensures sharp, well-resolved peaks.
-
Procedure: Follow the instrument-specific procedures for inserting the sample, locking, and shimming.[9][10][11] A standard one-pulse ¹H experiment is typically sufficient for identity confirmation.[10]
-
-
Data Processing:
-
Rationale: Raw NMR data (the Free Induction Decay or FID) must be processed to generate the frequency-domain spectrum. Proper phasing and baseline correction are crucial for accurate integration and comparison.
-
Procedure: Apply a Fourier transform to the FID. Manually correct the phase of the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction to create a flat baseline. Reference the spectrum by setting the TMS peak to 0.0 ppm. Integrate all peaks.
-
Mass Spectrometry (MS): A Protocol for Molecular Weight Confirmation
This protocol is designed to confirm the molecular weight of the compound, providing a critical piece of evidence for its identity.
Experimental Workflow for MS Data Acquisition
Caption: Workflow for acquiring and analyzing a mass spectrum for molecular weight confirmation.
Detailed Methodology:
-
Sample Preparation:
-
Rationale: A dilute solution is necessary to prevent saturation of the detector and to ensure good ionization efficiency.
-
Procedure: Prepare a solution of the compound at approximately 1 mg/mL in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Rationale: The goal is to generate gas-phase ions of the analyte and measure their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of small molecules.
-
Procedure: Infuse the sample solution into the mass spectrometer. Set the instrument parameters for ESI in either positive or negative ion mode. Acquire data over a mass range that includes the expected molecular weight of the compound.
-
-
Data Analysis:
-
Rationale: The resulting mass spectrum should show a peak corresponding to the molecular ion of the compound.
-
Procedure: Identify the molecular ion peak. This may be the protonated molecule [M+H]⁺, the sodiated adduct [M+Na]⁺ in positive ion mode, or the deprotonated molecule [M-H]⁻ in negative ion mode. Compare the observed m/z value with the calculated exact mass of the expected compound.
-
Part 2: Decoding the Supplier's Dossier - A Guide to the Certificate of Analysis
The Certificate of Analysis (CoA) is the primary document provided by a chemical supplier to attest to the quality and purity of their product.[1][2][3] Understanding how to interpret this document is a critical skill.
A typical CoA will include the following information:
-
Product Information: Name, catalog number, batch/lot number, and molecular formula.
-
Physical Properties: Appearance, melting point, etc.
-
Analytical Data: The results of various analytical tests, which may include:
-
Purity: Often determined by HPLC, GC, or titration.
-
Identity: Confirmed by spectroscopic methods such as NMR, IR, and MS.
-
Residual Solvents: The amount of any remaining solvents from the synthesis.
-
Water Content: Typically measured by Karl Fischer titration.
-
Example of a Certificate of Analysis (Illustrative)
| Test | Specification | Result |
| Appearance | White to off-white powder | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.2% |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrum (ESI+) | [M+H]⁺ = 254.1 m/z | 254.1 m/z |
| Water (Karl Fischer) | ≤ 0.5% | 0.2% |
Part 3: The Cross-Referencing Process - A Comparative Analysis
This is where the dialogue between your data and the supplier's information truly begins. The goal is to systematically compare your experimental results with the data provided on the CoA.
Comparing NMR Spectra
-
Chemical Shift Comparison:
-
Rationale: The chemical shifts of the protons in your experimental spectrum should closely match those in the reference spectrum. Minor differences (typically <0.02 ppm) can arise from variations in solvent, concentration, and temperature.
-
Procedure: Overlay your spectrum with the reference spectrum. Check that the chemical shifts of all major peaks are in agreement.
-
-
Integration Comparison:
-
Rationale: The relative integrals of the peaks in your spectrum should correspond to the number of protons in each environment of the molecule.
-
Procedure: Compare the integration ratios in your spectrum to the expected ratios based on the molecular structure.
-
-
Coupling Pattern Analysis:
-
Rationale: The splitting patterns (multiplicity) of the peaks provide information about neighboring protons and should be consistent with the proposed structure.
-
Procedure: Analyze the multiplicity of each peak (e.g., singlet, doublet, triplet) and ensure it aligns with the expected coupling.
-
Quantitative Spectral Comparison Metrics
For a more objective comparison, several metrics can be employed:
-
Pearson's Correlation Coefficient: This measures the linear correlation between two spectra. A value close to 1 indicates a high degree of similarity.[12]
-
Mahalanobis Distance: This is a multivariate statistical method that can be used to compare the overall similarity of spectra, taking into account the variance and covariance of the data.[1][13][14]
Comparing Mass Spectra
-
Molecular Ion Comparison: The primary comparison is between the observed m/z of the molecular ion in your spectrum and the value reported on the CoA or the calculated exact mass.[7] For high-resolution mass spectrometry (HRMS), the mass accuracy should be within 5 ppm.
-
Isotopic Pattern Analysis: The relative abundances of the isotopic peaks (e.g., M+1, M+2) should match the theoretical pattern for the elemental composition of the compound.
Part 4: When the Data Doesn't Align - A Troubleshooting Guide
Discrepancies between your experimental data and the supplier's information are not uncommon and require careful investigation.
Troubleshooting Workflow for Spectral Discrepancies
Caption: A systematic approach to troubleshooting discrepancies between experimental and supplier spectral data.
Common Scenarios and Their Investigation:
-
Unexpected Peaks in NMR:
-
Possible Causes: Impurities, residual solvent, or degradation of the compound.
-
Investigation:
-
Check the chemical shifts of common laboratory solvents.
-
Acquire a 2D NMR spectrum (e.g., COSY, HSQC) to help identify the structure of the impurity.
-
Compare the lot number on the bottle to the CoA to ensure they match.
-
-
-
Incorrect Molecular Weight in MS:
-
Possible Causes: Incorrect ionization or fragmentation, presence of an adduct, or the wrong compound.
-
Investigation:
-
Check for common adducts (e.g., Na⁺, K⁺, NH₄⁺).
-
Run the analysis in both positive and negative ion modes.
-
If possible, use a different ionization technique.
-
-
-
Gross Mismatch of Spectra:
-
Possible Causes: The wrong compound was shipped, or the supplier's reference data is incorrect.
-
Investigation: This is a serious issue that requires immediate communication with the supplier. Provide them with your data and request clarification.
-
Part 5: The Regulatory Landscape - Ensuring Compliance in Drug Development
For those in the pharmaceutical industry, the verification of a starting material's identity is not just good scientific practice; it is a regulatory requirement.
-
FDA (U.S. Food and Drug Administration): 21 CFR 211.84(d)(1) mandates that at least one test be conducted to verify the identity of each component of a drug product.[4] The FDA has issued warning letters to companies for failing to perform adequate identity testing.[4]
-
EMA (European Medicines Agency): The EMA's guidelines on the chemistry of active substances require comprehensive characterization to establish the identity of the material.[15][16][17]
-
ICH (International Council for Harmonisation): ICH Q6A provides guidance on specifications, including test procedures and acceptance criteria for new drug substances and products, which includes identity testing.[18][19][20]
Data Integrity and 21 CFR Part 11:
In a regulated environment, all electronic records, including spectral data, must comply with FDA 21 CFR Part 11. This requires features such as secure, computer-generated, time-stamped audit trails to independently record the date and time of operator entries and actions that create, modify, or delete electronic records.[13] Many modern spectroscopy software packages offer 21 CFR Part 11 compliant versions.
Part 6: Software Tools for Spectral Analysis and Data Management
A variety of software tools are available to assist in the analysis, comparison, and management of spectral data.
| Software | Key Features | Pros | Cons |
| MestReNova (Mnova) | Comprehensive processing and analysis of NMR and MS data. | User-friendly interface, powerful analysis tools, supports multiple vendor formats. | Commercial software with a subscription fee. |
| ACD/Labs Spectrus Platform | Integrated platform for NMR, MS, and other analytical data. | Advanced analysis and prediction tools, strong data management capabilities. | Can be complex to learn, commercial license. |
| Origin | Data analysis and graphing software with spectral analysis capabilities.[9] | Highly customizable, excellent for data visualization. | Not specifically designed for spectral analysis, may require more manual setup.[9] |
| Python (with libraries like SciPy, NumPy, Matplotlib) | Open-source programming language with powerful data analysis libraries. | Free, highly flexible and customizable, large community support. | Requires programming skills. |
| Vendor-Specific Software (e.g., Bruker TopSpin, Agilent MassHunter) | Software provided with the instrument. | Optimized for the specific hardware. | Often lacks advanced analysis features and may not be compatible with other vendor formats. |
Conclusion: A Commitment to Scientific Rigor
The cross-referencing of spectral data with chemical supplier information is a fundamental practice that underpins the reliability and reproducibility of scientific research. By adopting a systematic and scientifically-grounded approach, researchers can move beyond simple confirmation and engage in a deeper dialogue with their materials. This commitment to rigorous verification not only safeguards the integrity of individual experiments but also contributes to the robustness of the scientific enterprise as a whole.
References
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FDA. (2020). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
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Shimadzu. (n.d.). FDA 21 CFR Part 11 and Compliance for FTIR. [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
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Kilburn Chemicals. (2026). Interpreting Certificates of Analysis (COA) and Safety Data Sheets (SDS). [Link]
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Semantic Scholar. (n.d.). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. [Link]
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Steinberg. (n.d.). Compare the Versions of SpectraLayers. [Link]
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IKEV. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
